molecular formula C9H16N2O2 B6204716 3-(oxan-4-yl)piperazin-2-one CAS No. 1247658-45-2

3-(oxan-4-yl)piperazin-2-one

Katalognummer: B6204716
CAS-Nummer: 1247658-45-2
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: PEBFIMWXZDZXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(oxan-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95.
BenchChem offers high-quality 3-(oxan-4-yl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(oxan-4-yl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1247658-45-2

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

3-(oxan-4-yl)piperazin-2-one

InChI

InChI=1S/C9H16N2O2/c12-9-8(10-3-4-11-9)7-1-5-13-6-2-7/h7-8,10H,1-6H2,(H,11,12)

InChI-Schlüssel

PEBFIMWXZDZXAV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2C(=O)NCCN2

Reinheit

95

Herkunft des Produkts

United States

Foundational & Exploratory

Molecular Weight and Lipophilicity of 3-Substituted Piperazin-2-ones: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the 3-substituted piperazin-2-one scaffold represents a "privileged structure."[1] It serves as a conformationally constrained peptidomimetic, effectively mimicking the


-turn of peptide backbones while offering superior metabolic stability compared to native peptides.

For drug development professionals, the critical utility of this scaffold lies in its tunability .[2] By varying the substituent at the C3 position (typically derived from the side chain of an


-amino acid), researchers can precisely modulate Molecular Weight (MW)  and Lipophilicity (LogP/LogD) . This guide provides an in-depth analysis of these physicochemical properties, supported by robust synthetic protocols and SAR (Structure-Activity Relationship) logic, to facilitate the design of high-affinity, drug-like molecules.

Part 1: The Physicochemical Landscape

The piperazin-2-one core (MW: 100.12 Da, LogP: ~ -1.[3]1) is inherently polar and fragment-like. However, its value emerges when decorated at the C3 position. This position is chiral (except for glycine derivatives) and dictates the spatial orientation of hydrophobic groups, directly influencing the molecule's ability to penetrate cell membranes and bind to hydrophobic pockets in enzymes (e.g., PGGTase-I) or receptors (e.g., GPCRs).

Molecular Weight (MW) Trends

Maintaining a low MW (< 350 Da) while maximizing binding interactions is a core tenet of Fragment-Based Drug Discovery (FBDD). 3-substituted piperazin-2-ones are ideal for this:

  • Core Efficiency: The scaffold itself contributes minimal mass, allowing the majority of the MW "budget" to be spent on pharmacophores.

  • Lead-Likeness: Even with bulky substituents (e.g., 3-indolyl for Tryptophan mimics), the MW rarely exceeds 300 Da, leaving ample room for further functionalization at the N1 or N4 positions without violating Lipinski’s Rule of 5 (MW < 500).

Lipophilicity (LogP) Modulation

Lipophilicity is the primary driver of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

  • Baseline: The unsubstituted lactam is highly water-soluble (LogP < 0).

  • The C3 Switch: Substitution at C3 allows for a linear titration of lipophilicity.

    • Small Alkyl (Methyl/Isopropyl): Slight increase in LogP; good for solubility but may lack hydrophobic binding energy.

    • Aryl/Benzyl: Significant increase in LogP; critical for mimicking Phenylalanine/Tyrosine residues in protein-protein interaction (PPI) inhibitors.

    • Polar/Charged: Introduction of heteroatoms (e.g., 3-aminobutyl from Lysine) lowers LogP, useful for targeting solvent-exposed regions.

Data Summary: Substituent Effects

The following table illustrates the theoretical shift in properties when the piperazin-2-one core is modified at the C3 position.

C3 Substituent (Amino Acid Origin)StructureApprox.[3][4][5] MW (Da)Est. LogP Shift (

LogP)
Primary Application
-H (Glycine)Unsubstituted100.120 (Ref)Linker / Spacer
-CH3 (Alanine)3-Methyl114.15+0.5Steric probe
-CH(CH3)2 (Valine)3-Isopropyl142.20+1.3Hydrophobic filling
-CH2-Ph (Phenylalanine)3-Benzyl190.24+2.2

-

Stacking interactions
-CH2-Indole (Tryptophan)3-(Indol-3-ylmethyl)229.28+2.5Large hydrophobic pocket binder
-CH2-CH2-COOH (Glutamic Acid)3-Propanoic acid172.18-0.8Ionic interactions / Solubilizing

Part 2: Synthetic Methodologies (Experimental Protocols)

To access these specific MW/LogP profiles, we require a synthesis that preserves the chirality of the starting amino acid, as the (S)-configuration is often bioactive (mimicking natural L-amino acids).

Protocol: Chiral Pool Synthesis of 3-Substituted Piperazin-2-ones

Rationale: This route utilizes readily available chiral amino acids, ensuring enantiopurity without expensive resolution steps. It allows for the independent control of the C3 substituent (via amino acid selection) and N1/N4 functionalization.

Materials:
  • N-Boc-amino acid (e.g., N-Boc-L-Phenylalanine)

  • Amino acetaldehyde dimethyl acetal (or equivalent diamine precursor)

  • Reducing agent: Sodium Triacetoxyborohydride (STAB) or H2/Pd-C

  • Acid: Trifluoroacetic acid (TFA) or HCl in Dioxane

Step-by-Step Workflow:
  • Amide Coupling (Formation of Linear Precursor):

    • Dissolve N-Boc-amino acid (1.0 equiv) in DCM.

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) to activate the carboxylic acid.

    • Add Amino acetaldehyde dimethyl acetal (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at RT for 12h. Wash with 1N HCl and sat. NaHCO3.

    • Result: Stable amide intermediate.

  • Deprotection and Cyclization (The "One-Pot" Acid Switch):

    • Dissolve the intermediate in DCM/TFA (1:1 v/v) to remove the Boc group and hydrolyze the acetal simultaneously.

    • Mechanism:[3][6][7][8] The acetal hydrolyzes to an aldehyde, and the liberated amine undergoes intramolecular reductive amination.

    • Note: For piperazin-2-ones, a reduction step is often required after cyclization if an imine is formed, or a specific "reductive cyclization" approach is used.

    • Alternative (High Fidelity): Convert the amino acid to a 1,2-diamine first (via reduction of the amide or starting from phenylglycine derivatives), then cyclize with a glyoxal equivalent or chloroacetyl chloride.

  • Refined Method: Reductive Cyclization from N-(2-oxoalkyl) Derivatives

    • Step A: React Amino Acid Methyl Ester with 2-nitrobenzenesulfonyl chloride (NsCl) to protect the amine.

    • Step B: Alkylate with bromoacetaldehyde diethyl acetal.

    • Step C: Deprotect acetal (acid) to aldehyde.

    • Step D: Reductive amination with primary amine (R-NH2) followed by cyclization.

Visualization: Synthetic Logic Flow

SynthesisFlow AA Chiral Amino Acid (Source of C3 Chirality) Inter Linear Amide/Diamine Intermediate AA->Inter Coupling / Reduction Cycl Cyclization (Intramolecular) Inter->Cycl Acid/Base Catalysis Prod 3-Substituted Piperazin-2-one Cycl->Prod Formation of Lactam

Figure 1: Logic flow for the synthesis of 3-substituted piperazin-2-ones from chiral amino acid precursors.

Part 3: Case Studies & SAR Analysis

The modulation of MW and LogP in this scaffold has been successfully applied in several high-profile drug discovery campaigns.

Case Study 1: PGGTase-I Inhibitors
  • Target: Protein Geranylgeranyltransferase-I (cancer therapy).

  • Challenge: Mimic the CAAL peptide sequence (Cysteine-Aliphatic-Aliphatic-Leucine).

  • Solution: Researchers used the piperazin-2-one scaffold to constrain the backbone.[4]

  • SAR Insight:

    • A 3-aryl group (high LogP) was essential to mimic the hydrophobic residues.

    • Stereochemistry was critical: The (S)-configuration at C3 (derived from L-amino acids) showed significantly higher potency.

    • Outcome: Compounds with MW ~400-500 (decorated scaffold) achieved nanomolar potency (IC50 = 0.4 µM) and high selectivity.

Case Study 2: HIV-1 Capsid Modulators
  • Target: HIV-1 Capsid protein (p24).

  • Design: Peptidomimetics designed to disrupt capsid assembly.

  • Physicochemical Tuning:

    • The piperazin-2-one served as a rigid core to orient hydrogen bond donors/acceptors.

    • Lipophilicity Balance: Substituents were chosen to balance water solubility (for bioavailability) with the lipophilicity required to bind the hydrophobic pocket of the capsid protein.

    • Result: Lead compounds demonstrated antiviral activity with optimized metabolic stability compared to linear peptides.

Visualization: SAR Decision Tree

SAR_Logic Core Piperazin-2-one Core (MW 100, LogP -1.1) Target1 Target: Hydrophobic Pocket (e.g., PGGTase-I) Core->Target1 Define Req. Target2 Target: Solvent Exposed (e.g., Kinase hinge) Core->Target2 Define Req. Mod1 Add 3-Aryl / 3-Benzyl Target1->Mod1 Synthetic Strategy Result1 LogP increases (>2.0) Potency Increases Mod1->Result1 Outcome Mod2 Add 3-Polar / N-Solubilizer Target2->Mod2 Synthetic Strategy Result2 LogP decreases (<1.0) Solubility Increases Mod2->Result2 Outcome

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing piperazin-2-one derivatives.

Part 4: Experimental Determination of Properties

Trustworthiness in data requires rigorous experimental validation. Do not rely solely on calculated values (cLogP).

LogP Determination (Shake-Flask Method)

For piperazin-2-one derivatives, the shake-flask method remains the gold standard for accuracy.

  • Preparation: Dissolve the compound in octanol-saturated water.

  • Partitioning: Add water-saturated octanol. Shake for 24 hours at 25°C to ensure equilibrium.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV or LC-MS .

    • Formula:

      
      
      
  • Validation: Use a reference standard (e.g., unfunctionalized piperazin-2-one) to calibrate the system.

Molecular Weight Verification
  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the identity of the synthesized 3-substituted derivatives.

  • Criteria: The observed mass [M+H]+ must be within 5 ppm of the calculated theoretical mass to confirm the successful incorporation of the amino acid side chain.

References

  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Source: PubMed / J. Org. Chem. URL:[Link]

  • Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: PubMed / J. Med. Chem. URL:[Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: PMC / NIH URL:[Link]

  • Piperazin-2-one | Structure and Computed Properties. Source: PubChem URL:[3][Link][3]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: ResearchGate URL:[Link]

Sources

Solubility profile of 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Determining the Solubility Profile of 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one in Dimethyl Sulfoxide (DMSO)

Executive Summary

This guide provides a comprehensive framework for accurately determining the solubility of the novel compound 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my objective is not merely to prescribe a protocol but to deliver a foundational understanding of the principles governing solubility, the rationale behind specific experimental choices, and the best practices for generating robust, reproducible data. We will explore the critical distinction between kinetic and thermodynamic solubility, provide detailed, self-validating experimental protocols, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's behavior in a solvent that is fundamental to early-stage drug discovery.

Introduction: Context and Core Principles

The Indispensable Role of Solubility in Drug Discovery

In the landscape of drug development, poor solubility is a primary contributor to compound attrition. A molecule must be in solution to be absorbed, distributed, and ultimately interact with its biological target. Dimethyl sulfoxide (DMSO) has become the universal solvent for the initial stages of this journey, particularly in high-throughput screening (HTS).[1][2] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds allows for the creation of concentrated stock solutions, which are then diluted into aqueous media for biological assays.[1][3] Therefore, accurately characterizing the solubility of a lead candidate in DMSO is not a trivial pursuit; it is the foundational step that underpins the reliability of all subsequent in vitro data.

The Solute: A Structural Look at 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one

To understand the solubility of our target compound, we must first appreciate its structure. It is a composite of two key heterocyclic systems:

  • Piperazin-2-one core: This lactam structure contains a polar amide bond and a secondary amine, both of which are capable of acting as hydrogen bond donors and acceptors. The piperazine ring itself is known for its general water solubility.[4]

  • Tetrahydro-2H-pyran substituent: This cyclic ether introduces another polar oxygen atom, capable of acting as a hydrogen bond acceptor.

The combination of these features suggests a molecule with significant polar characteristics, which would theoretically favor solubility in polar solvents. However, the aliphatic carbon backbone of both ring systems contributes a degree of nonpolar character that must also be considered.

The Solvent: Rationale for Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent.[5] Its utility in drug discovery is multifaceted:

  • Broad Solubility Spectrum: It can effectively dissolve an enormous catalog of molecules, making it ideal for large and diverse chemical libraries.[3]

  • Miscibility: It is miscible with water and a wide range of organic solvents, facilitating the transition from a concentrated stock to an aqueous assay buffer.[1]

  • Stability: It is relatively inert and has a high boiling point (189 °C), which minimizes evaporation and helps maintain accurate compound concentrations in stock plates.[1]

Understanding these properties is crucial, as they directly influence the design of our solubility experiments.

Theoretical Foundations: Kinetic vs. Thermodynamic Solubility

A common point of failure in solubility studies is the misunderstanding between what is being measured. The term "solubility" can refer to two distinct physical states.

Thermodynamic (Equilibrium) Solubility

This is the "true" solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specified conditions (temperature, pressure). This value is achieved when the rate of dissolution of the solid compound is equal to the rate of its precipitation.[6] It is a state of minimum Gibbs free energy and is independent of time once equilibrium is reached. Measuring thermodynamic solubility is often low-throughput, as it can take hours or even days to ensure equilibrium is achieved.[7]

Kinetic Solubility

This is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[8] Because the compound is introduced in a pre-dissolved state, it can often achieve a concentration higher than its thermodynamic solubility limit, a phenomenon known as supersaturation.[9] This supersaturated state is metastable, and the compound may precipitate out of solution over time. Kinetic solubility assays are high-throughput and mimic the process used in most HTS assays, making them highly relevant for predicting a compound's behavior in those specific experimental conditions.[6][9]

The key takeaway is that kinetic solubility is often higher than thermodynamic solubility. A large discrepancy between the two can signal a high risk of compound precipitation in biological assays over time, leading to inconsistent and unreliable results.

Experimental Design and Protocols

Scientific integrity demands robust and reproducible protocols. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility. These protocols are designed to be self-validating through the inclusion of proper controls and rigorous analytical methods.

Pre-Experimental Checklist: Ensuring Data Quality
  • Compound Purity: Verify the purity of 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one using LC-MS and ¹H-NMR. Impurities can significantly alter solubility measurements.

  • Solvent Quality: Use high-purity, anhydrous DMSO (≤0.1% water). DMSO is hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[10]

  • Equipment Calibration: Ensure all pipettes, balances, and analytical instruments (e.g., HPLC-MS) are properly calibrated.

Protocol 1: Thermodynamic (Equilibrium) Solubility in DMSO

This protocol determines the true equilibrium solubility of the compound. It is the gold standard method.

Methodology:

  • Preparation: Add an excess amount of solid 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one (e.g., 2-5 mg) to a known volume of DMSO (e.g., 1 mL) in a glass vial. The key is to have undissolved solid visually present.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator. To ensure equilibrium is reached, this process should continue for at least 24 hours.[7] Longer times (48-72 hours) may be necessary and should be validated.

  • Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Separation: Carefully collect an aliquot of the supernatant. It is critical not to disturb the solid pellet. To remove any remaining microscopic particles, filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with DMSO to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-MS method (as described in section 3.4) against a calibration curve prepared from a known-concentration stock solution.

Thermodynamic_Solubility_Workflow A 1. Add Excess Solid Compound to DMSO B 2. Agitate for 24-48h at 25°C to Reach Equilibrium A->B Incubation C 3. Settle & Collect Supernatant B->C Equilibration D 4. Filter Supernatant (0.45 µm PTFE filter) C->D Purification E 5. Serially Dilute Filtered Sample D->E Sample Prep F 6. Quantify via HPLC-MS Against Calibration Curve E->F Analysis G Calculate Equilibrium Solubility (µM or mg/mL) F->G Data Processing Kinetic_Solubility_Workflow A 1. Prepare High-Concentration Stock in DMSO (e.g., 50 mM) B 2. Serially Dilute Stock in 96-Well Plate with DMSO A->B Plate Prep C 3. Shake Plate Vigorously for 1-2 hours at 25°C B->C Dissolution D 4. Measure Turbidity (Nephelometry / Light Scattering) C->D Analysis E Determine Highest Concentration Without Precipitation D->E Interpretation

Diagram 2: Workflow for Kinetic Solubility Determination.
Analytical Method: HPLC-MS Quantification

A robust analytical method is the cornerstone of accurate solubility determination.

  • System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) is recommended for its specificity and sensitivity. [7]* Column: A reverse-phase C18 column (e.g., Kinetex 2.6u C18 100Å) is a suitable starting point. [7]* Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is standard.

  • Calibration: Prepare a set of at least six calibration standards from a known stock of 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one in DMSO. The concentrations should bracket the expected solubility range. The resulting calibration curve (peak area vs. concentration) must have an R² value > 0.99 for accuracy.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and easy comparison.

Table 1: Solubility Profile of 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one in DMSO

ParameterMethodTemperature (°C)Solubility (µM)Solubility (mg/mL)Observations
Thermodynamic Solubility Shake-Flask (HPLC-MS)25[Insert Value][Insert Value]Clear solution after filtration.
Kinetic Solubility Rapid Dissolution (Nephelometry)25[Insert Value][Insert Value]Precipitation observed above this concentration.
Control Compound (e.g., Ketoconazole) Shake-Flask (HPLC-MS)25[Insert Value][Insert Value]Value consistent with literature.

Interpreting the Results:

  • A high thermodynamic solubility in DMSO (>10 mM) is generally considered good and indicates that creating concentrated stock solutions for screening is unlikely to be a problem.

  • Discrepancies between the thermodynamic and kinetic values can highlight potential issues with supersaturation and precipitation over time.

  • If solubility is low, it may be necessary to consider alternative solvents or formulation strategies, though this is less common for initial DMSO stocks.

Conclusion

Determining the solubility of 3-(tetrahydro-2H-pyran-4-yl)piperazin-2-one in DMSO is a critical step that validates its suitability for use in drug discovery pipelines. By employing the rigorous, well-controlled experimental protocols outlined in this guide, researchers can generate high-quality, reliable data. The distinction between thermodynamic and kinetic solubility is paramount, and understanding both provides a comprehensive picture of the compound's behavior. This knowledge not only ensures the integrity of subsequent biological screening data but also informs future formulation and development efforts, ultimately contributing to a more efficient and successful drug discovery process.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.

  • Glomme, A., Taskinen, J., & Jalkanen, J. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(10), 1030-1040. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia. Retrieved February 8, 2024, from [Link]

  • Bell, F., & Urban, N. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved February 8, 2024, from [Link]

  • Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, S. M., Petrenko, A. E., Dieden, R., & Lebon, F. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved February 8, 2024, from [Link]

  • Wikipedia contributors. (2024, January 29). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Miles, W. H., & Fialcowitz-White, E. J. (2010). Crystal structures of the dimethyl sulfoxide solvate of 3,6-bis(indol-3-yl)-1,4-dimethylpiperazine-2,5-dione and the dimethyl sulfoxide and tetrahydrofuran solvates of 1,4-dimethyl-3,6-bis(2-methylindol-3-yl)piperazine-2,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 66(12), o3242–o3246. [Link]

  • Wikipedia contributors. (2023, December 1). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

  • Home Sunshine Pharma. (n.d.). Tetrahydro-4H-pyran-4-one CAS 29943-42-8. Retrieved February 8, 2024, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 8, 2024, from [Link]

  • Swanson, B. N. (1985). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Dermatologic Clinics, 3(3), 479-483. [Link]

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 3-(Oxan-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic route for 3-(oxan-4-yl)piperazin-2-one (also known as 3-(tetrahydropyran-4-yl)piperazin-2-one), a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands.

While natural amino acids do not possess the tetrahydropyran-4-yl side chain, this protocol utilizes a modular "Glycine-Modification" strategy . We begin with the phase-transfer alkylation of a glycine equivalent (O'Donnell Schiff Base) to construct the non-natural amino acid, followed by a robust reductive cyclization sequence to form the piperazinone core. This method offers superior regiocontrol and scalability compared to direct alkylation of pre-formed piperazinones.

Key Advantages of This Protocol
  • Chiral Flexibility: Can be adapted for asymmetric synthesis using chiral phase-transfer catalysts.

  • Regiocontrol: Unambiguous placement of the substituent at the C3 position.

  • Scalability: Avoids high-pressure hydrogenation or expensive metal catalysts.

Strategic Analysis & Retrosynthesis

The synthesis is deconstructed into two distinct modules:

  • Module A: Construction of the non-natural amino acid 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid .

  • Module B: Piperazinone ring formation via reductive alkylation-cyclization .

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 3-(Oxan-4-yl)piperazin-2-one Intermediate1 Linear Precursor: N-(2,2-dimethoxyethyl)amide Target->Intermediate1 Reductive Cyclization AminoAcid Non-Natural AA: (Tetrahydropyran-4-yl)glycine Intermediate1->AminoAcid Amide Coupling StartMaterial Starting Material: Glycine Ethyl Ester (Schiff Base) AminoAcid->StartMaterial Hydrolysis Reagent Reagent: 4-Iodotetrahydropyran StartMaterial->Reagent PTC Alkylation

Figure 1: Retrosynthetic disconnection showing the derivation of the target scaffold from Glycine.

Module A: Synthesis of the Non-Natural Amino Acid

Objective: Synthesis of rac-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid ethyl ester.

This step utilizes the O'Donnell Phase Transfer Catalysis (PTC) method. The benzophenone imine of glycine ethyl ester acts as a "masked" glycine anion, which is alkylated with 4-iodotetrahydropyran.

Reagents & Materials
ComponentRoleSpecifications
Glycine Ethyl Ester Benzophenone Imine SubstrateCommercial or synthesized from Gly-OEt + Benzophenone
4-Iodotetrahydropyran Electrophile>97% Purity
Tetrabutylammonium Hydrogen Sulfate CatalystPhase Transfer Catalyst (10 mol%)
Potassium Hydroxide (KOH) Base50% Aqueous Solution
Dichloromethane (DCM) SolventHPLC Grade
Experimental Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add Glycine Ethyl Ester Benzophenone Imine (10.0 g, 37.4 mmol) and 4-Iodotetrahydropyran (9.5 g, 44.9 mmol, 1.2 equiv).

    • Dissolve in DCM (100 mL).

    • Add Tetrabutylammonium Hydrogen Sulfate (1.27 g, 3.74 mmol, 0.1 equiv).

  • Initiation:

    • Cool the mixture to 0°C.

    • Vigorously stir the biphasic mixture while adding 50% aq. KOH (12 mL) dropwise over 10 minutes.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir vigorously for 12–16 hours. Note: Monitoring by TLC (Hexane/EtOAc 4:1) should show consumption of the starting imine.

  • Work-up:

    • Dilute with water (100 mL) and separate phases.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Hydrolysis (Deprotection):

    • Dissolve the crude alkylated imine in THF (50 mL).

    • Add 1N HCl (40 mL) and stir at RT for 2 hours (cleaves the benzophenone).

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove benzophenone.

    • Basify the aqueous layer to pH ~10 using Na₂CO₃.

    • Extract the free amino ester with DCM (3 x 50 mL), dry, and concentrate.

Yield Target: 65-75% (Pale yellow oil). Validation: ¹H NMR should show the characteristic tetrahydropyran multiplet at δ 1.4–1.8 ppm and the α-proton doublet at δ ~3.4 ppm.

Module B: Piperazinone Ring Construction

Objective: Conversion of the amino ester to 3-(oxan-4-yl)piperazin-2-one.

Direct reaction with ethylenediamine often leads to polymerization. We employ a "Masked Aldehyde" strategy using aminoacetaldehyde dimethyl acetal. This allows for a controlled intramolecular reductive amination.

Reagents & Materials
ComponentRoleSpecifications
Amino Acid Ester (from Module A) SubstrateFreshly prepared
Aminoacetaldehyde Dimethyl Acetal Linker>98% Purity
HATU or EDC/HOBt Coupling AgentPeptide grade
Trifluoroacetic Acid (TFA) AcidFor acetal deprotection
Triethylsilane (Et₃SiH) ReductantAlternative: NaBH(OAc)₃
Experimental Protocol
Step B1: Amide Coupling
  • Dissolve the Amino Acid Ester (5.0 g, ~23 mmol) in DMF (50 mL).

  • Add DIPEA (12 mL, 3.0 equiv) and HATU (9.6 g, 25 mmol). Stir for 5 mins.

  • Add Aminoacetaldehyde Dimethyl Acetal (2.7 g, 25 mmol).

  • Stir at RT for 4 hours.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), NaHCO₃, and Brine. Concentrate to obtain the linear amide intermediate.

Step B2: Cyclization (One-Pot Deprotection/Reduction)

Mechanism: Acidic conditions reveal the aldehyde, which condenses with the N-terminal amine to form an iminium ion. The silane (or borohydride) reduces this in situ to close the ring.

  • Dissolve the linear amide in DCM (100 mL).

  • Add Triethylsilane (11 mL, 3.0 equiv).

  • Cool to 0°C and add TFA (25 mL) dropwise.

  • Stir at RT for 16 hours.

    • Checkpoint: The acetal cleaves

      
       aldehyde 
      
      
      
      iminium
      
      
      reduction.
  • Work-up:

    • Concentrate to remove excess TFA/DCM.

    • Redissolve in EtOAc and wash with Sat. NaHCO₃ (Caution: Gas evolution).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5) to yield the white solid product.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 1. Alkylation (Gly-Imine + 4-Iodo-THP) Step2 2. Hydrolysis (Remove Benzophenone) Step1->Step2 HCl/THF Step3 3. Amide Coupling (w/ Aminoacetaldehyde acetal) Step2->Step3 HATU/DIPEA Step4 4. Acidic Cyclization (TFA/Et3SiH) Step3->Step4 Reductive Amination Final Final Product 3-(Oxan-4-yl)piperazin-2-one Step4->Final Purification

Figure 2: Step-by-step workflow from the Glycine Schiff base to the final Piperazinone.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to off-white solid.

  • LC-MS: [M+H]⁺ = 185.1 (Calculated for C₉H₁₆N₂O₂).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.6 (br s, 1H, NH-amide)

    • δ 3.2–3.4 (m, protons on piperazine ring)

    • δ 2.9 (d, H-3 proton)

    • δ 1.2–1.6 (m, THP ring protons)

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Poor phase transferEnsure vigorous stirring (1000+ RPM) to maximize surface area between DCM and 50% KOH.
Incomplete Cyclization Wet solventsThe iminium formation requires anhydrous conditions before reduction; ensure TFA/DCM are dry.
Racemization Over-basic hydrolysisDuring Step 1 hydrolysis, avoid heating the basic aqueous layer; keep pH adjustment mild.

References

  • O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[1][2] The Synthesis of Amino Acids by Phase-Transfer Reactions. Tetrahedron Letters, 19(30), 2641–2644.[2]

  • Petkovic, M., et al. (2023).[3][4] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[4] Synthesis, 55.

  • Hulme, C., et al. (1998). The solution phase synthesis of a library of 3-substituted-piperazin-2-ones. Tetrahedron Letters, 39(9), 1113-1116.
  • Enamine Ltd. (2023). Catalog Entry: 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.[5][6]

Sources

Application Note: Reductive Amination Strategies for Piperazin-2-one Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of piperazin-2-ones, focusing on Reductive Amination strategies. This scaffold is a privileged structure in medicinal chemistry, serving as a constrained peptidomimetic core in kinase inhibitors (e.g., Palbociclib), GPCR ligands, and protease inhibitors.

Abstract & Strategic Overview

The piperazin-2-one (2-oxopiperazine) ring offers a unique pharmacological profile by combining a hydrogen-bond acceptor (amide carbonyl) with a basic amine center (N4) in a rigid six-membered chair conformation.[1] While traditional lactamization (peptide coupling) is common, reductive amination offers superior modularity, allowing the rapid introduction of diversity elements at the N1, N4, and C3 positions without requiring pre-functionalized amino acid building blocks.

This guide details two high-fidelity protocols:

  • Solution-Phase Cascade: A one-pot tandem reductive amination/SN2-cyclization for rapid analog generation.[1]

  • Solid-Phase Synthesis: A resin-bound reductive alkylation strategy for high-throughput library production.[1]

Mechanistic Insight: The "Tandem" Advantage

The most efficient reductive amination route to piperazin-2-ones utilizes a "Tandem Reductive Coupling – Cyclization" mechanism.[1] Unlike simple intermolecular reductive aminations, this pathway relies on a kinetic cascade.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic bifurcation where condition control is critical to prevent over-alkylation or premature quenching.

Piperazinone_Mechanism Start Reagents: Primary Amine (R-NH2) + 2-Chloro-N-(2-oxoalkyl)acetamide Imine Intermediate A: Imine / Iminium Ion Start->Imine -H2O (AcOH cat.) Red Reduction (STAB): Secondary Amine Formed Imine->Red +H- (Hydride Transfer) Side2 Side Reaction: Direct Reduction of Ketone Imine->Side2 Incorrect Reducing Agent Cycl Cyclization (SN2): Intramolecular Cl- Displacement Red->Cycl Spontaneous or Base Promoted Side1 Side Reaction: Dialkylation Red->Side1 Excess Aldehyde Product Product: 1,4-Disubstituted Piperazin-2-one Cycl->Product

Caption: Mechanistic cascade for the one-pot synthesis of piperazin-2-ones via reductive amination.

Critical Experimental Parameters

Reducing Agent Selection

The choice of hydride donor is the single most critical variable.[1]

  • Sodium Triacetoxyborohydride (STAB): The Gold Standard.[1] It is mild enough to not reduce the aldehyde/ketone competitively with the imine formation and tolerates the chloro-acetamide moiety without causing reductive dechlorination.[1]

  • Sodium Cyanoborohydride (NaBH3CN): Effective but toxic.[1] Requires strict pH control (pH 5-6) to prevent HCN generation.[1]

  • Sodium Borohydride (NaBH4): Avoid. Too aggressive; reduces the carbonyl before imine formation is complete and can reduce the amide bond under certain conditions.[1]

Solvent & pH Effects[1]
  • Solvent: 1,2-Dichloroethane (DCE) is preferred for STAB reactions due to solubility and reaction rate. THF is a viable green alternative but may require longer reaction times.[1]

  • Acid Catalyst: Acetic acid (AcOH, 1-2 equiv) is mandatory when reacting ketones or sterically hindered amines to catalyze the dehydration step (Imine formation).[1]

Protocol 1: One-Pot Solution Phase Synthesis

Objective: Synthesis of 1,4-disubstituted piperazin-2-ones via reaction of 2-chloro-N-(2-oxoethyl)acetamide derivatives with primary amines.

Materials
  • Substrate A: 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide (or alkyl variant).[1]

  • Substrate B: Primary amine (1.1 equiv).[1]

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

  • Base: Diisopropylethylamine (DIPEA) (for the cyclization step).[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the 2-chloro-N-(2-oxoalkyl)acetamide (1.0 mmol) in DCE (10 mL).

    • Add the primary amine (1.1 mmol).[1]

    • Critical Step: Add Acetic Acid (1.0 mmol, 60 µL) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Self-Validation: Solution often turns slightly yellow/hazy as water is generated.[1]

  • Reductive Amination:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check TLC (or LCMS) for consumption of the starting ketone.[1] The intermediate (linear secondary amine) may be visible.[1]

  • Cyclization (Ring Closure):

    • Once the reductive amination is complete (secondary amine formed), add DIPEA (2.5 mmol, 435 µL) directly to the reaction mixture.

    • Heat the reaction to 60°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5] The base neutralizes the ammonium salt, allowing the secondary amine to displace the alkyl chloride (intramolecular SN2).[1]

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO3 (15 mL). Stir vigorously for 15 mins.

    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.[6]

    • Purification: Flash column chromatography (MeOH/DCM gradient).[1]

Protocol 2: Solid-Phase Library Synthesis

Objective: High-throughput synthesis of diverse piperazin-2-ones using resin-bound reductive alkylation.

Workflow Summary Table
StepReagent/ConditionPurpose
1. Loading Fmoc-Amino Acid + Wang ResinAnchor C-terminus
2.[1] Deprotection 20% Piperidine in DMFExpose primary amine
3.[1] Reductive Alkylation Aldehyde + NaBH(OAc)3 Key Diversity Step (N-alkylation)
4. Acylation Bromoacetic acid + DICInstall "Closer" moiety
5. Cyclization/Cleavage DMSO/Heat or TFARing closure & Release
Detailed Protocol
  • Resin Preparation: Swell Fmoc-AA-Wang resin (0.5 mmol/g) in DMF for 30 mins. Remove Fmoc group (20% piperidine/DMF, 2 x 10 min). Wash resin (DCM x3, DMF x3).

  • Reductive Alkylation (The Critical Step):

    • Suspend resin in 1% AcOH/DMF.[1]

    • Add Aldehyde (5.0 equiv) and shake for 1 hour (Imine formation).

    • Add NaBH(OAc)3 (5.0 equiv) and shake for 4 hours at RT.

    • Wash: DMF x3, MeOH x3, DCM x3. Self-Validation: Chloranil test should be blue (secondary amine), not purple (primary).

  • Acylation:

    • React resin with Bromoacetic acid (5.0 equiv) and DIC (5.0 equiv) in DCM for 2 hours.[1]

    • Wash: DCM x5.[1]

  • Cyclization-Cleavage:

    • Treat resin with a solution of DMSO/DIPEA (9:1) at 60°C for 12 hours.[1]

    • Note: This "cyclative cleavage" releases only the cyclized piperazinone product into the solution, leaving unreacted linear byproducts on the resin (if any).[1]

    • Filter and concentrate the filtrate to obtain high-purity product.[1]

Troubleshooting & Optimization

Decision Tree for Optimization

Use this logic flow when yields are suboptimal.

Troubleshooting Problem Low Yield / Impurities Check1 Check LCMS of Crude Problem->Check1 Result1 Starting Material Remains Check1->Result1 Result2 Linear Amine Detected Check1->Result2 Result3 Over-Alkylated Product Check1->Result3 Action1 Imine formation failed. Increase AcOH or Use Molecular Sieves Result1->Action1 Action2 Cyclization incomplete. Increase Temp (60->80°C) or Add KI (Finkelstein) Result2->Action2 Action3 Reduce Aldehyde equiv. Switch to Indirect Method (Imine -> Wash -> Reduce) Result3->Action3

Caption: Troubleshooting logic for piperazin-2-one synthesis.

Common Pitfalls
  • Incomplete Cyclization: The intramolecular SN2 reaction can be slow for sterically hindered amines.[1] Solution: Add a catalytic amount of Potassium Iodide (KI) during the heating step to generate the more reactive alkyl iodide in situ (Finkelstein condition).[1]

  • Water Contamination: STAB hydrolyzes slowly in the presence of water.[1] Ensure DCE is anhydrous.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

  • Petkovic, M., et al. "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution."[4] Synthesis, 2023.[3][4] Link

  • Hulme, C., et al. "Applications of Multicomponent Reactions in Drug Discovery - Lead Generation to Process Chemistry." Wiley-VCH, 2005.
  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Protocols, 2025. Link[1]

Sources

Application Note: Asymmetric One-Pot Cascade Synthesis of 3-Substituted Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot cascade synthesis of 3-substituted piperazin-2-ones Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, enzyme inhibitors (e.g., serine protease inhibitors), and blockbuster drugs like Aprepitant (NK1 receptor antagonist). Traditional syntheses often require stepwise N-protection/deprotection strategies or harsh cyclization conditions that compromise stereochemical integrity.

This Application Note details a catalytic, asymmetric, one-pot cascade protocol for synthesizing 3-substituted piperazin-2-ones. By coupling a Knoevenagel condensation, an asymmetric epoxidation, and a Domino Ring-Opening Cyclization (DROC), researchers can access high-value chiral heterocycles with excellent enantiomeric excess (>90% ee) and yield.[1][2][3] This methodology minimizes solvent waste, reduces purification steps, and allows for the rapid generation of library diversity.

Mechanistic Principles & Pathway

The efficiency of this protocol relies on the Organocatalytic Sequential Cascade . The reaction leverages a bifunctional quinine-derived urea catalyst (eQNU) to control the stereochemistry of the epoxidation step, which sets the chiral center at the C3 position of the final piperazinone ring.

The Cascade Logic:
  • Activation (Knoevenagel): An aldehyde reacts with (phenylsulfonyl)acetonitrile to form an electron-deficient alkene.

  • Induction (Asymmetric Epoxidation): The chiral urea catalyst directs the attack of the oxidant (Cumyl Hydroperoxide) to form a chiral epoxy-nitrile intermediate.

  • Cyclization (DROC): Introduction of a 1,2-diamine triggers a ring-opening cascade.[1][2][3][4] The diamine attacks the epoxide (regioselective), followed by an intramolecular lactamization that expels the sulfonyl group, forming the stable piperazin-2-one core.

Pathway Visualization

ReactionPathway Reagents Aldehyde + (Phenylsulfonyl)acetonitrile Knoevenagel Step 1: Knoevenagel Condensation Reagents->Knoevenagel Alkene Electron-Deficient Alkene (In Situ) Knoevenagel->Alkene - H2O Epoxidation Step 2: Asymmetric Epoxidation (eQNU Cat.) Alkene->Epoxidation + Cumyl Hydroperoxide Epoxide Chiral Epoxy-Nitrile Intermediate Epoxidation->Epoxide Stereocontrol DROC Step 3: DROC (1,2-Diamine Addition) Epoxide->DROC + Diamine FinalProduct 3-Substituted Piperazin-2-one DROC->FinalProduct Ring Opening & Cyclization

Figure 1: Logical flow of the one-pot Knoevenagel/Epoxidation/DROC cascade sequence.[2][3][4][5]

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Aldehydes: Aromatic or aliphatic aldehydes (1.0 equiv).

  • Nucleophile: (Phenylsulfonyl)acetonitrile (1.0 equiv).

  • Catalyst: Quinine-derived urea (eQNU) (10 mol%).[2][4]

  • Oxidant: Cumyl hydroperoxide (CHP) (1.1 equiv).

  • Amine Source: N,N'-Dibenzylethylenediamine or similar 1,2-diamines (1.2 equiv).

  • Solvent: Anhydrous Toluene.[4][5]

  • Base: Triethylamine (Et3N) (2.0 equiv).

Step-by-Step Procedure

Note: This protocol is scaled for 1.0 mmol . Adjust volumes proportionally for library synthesis.

  • Knoevenagel Condensation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add (phenylsulfonyl)acetonitrile (181 mg, 1.0 mmol) and the aldehyde (1.0 mmol).

    • Add the eQNU catalyst (10 mol%) and anhydrous Toluene (3.0 mL).

    • Stir the mixture at Room Temperature (25 °C) for 18–24 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) until the aldehyde is fully consumed.

  • Asymmetric Epoxidation:

    • Dilute the reaction mixture with additional Toluene (to reach ~0.02 M concentration, approx. 45 mL total volume).

    • Cool the reaction vessel to -20 °C (Cryostat or ice/salt bath).

    • Add Cumyl hydroperoxide (1.1 mmol) slowly.

    • Stir at -20 °C for 48–72 hours.

    • Critical: Low temperature is essential for high enantioselectivity (ee).

  • Domino Ring-Opening Cyclization (DROC):

    • Allow the mixture to warm to 0 °C .

    • Add the 1,2-diamine (1.2 mmol) followed by Triethylamine (2.0 mmol).

    • Warm to Room Temperature and stir for 2–4 hours.

    • The solution typically turns from pale yellow to clear/amber as the cyclization completes.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH4Cl (10 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organic layers with Brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel.[5]

      • Eluent: Gradient of Hexane/Ethyl Acetate (90:10 to 60:40).

Scope & Performance Data

The following table summarizes typical results observed with various aldehyde substrates using this protocol.

Substrate (Aldehyde)Substituent TypeYield (%)ee (%)Notes
Benzaldehyde Neutral Aryl85%94%Standard benchmark
4-Chlorobenzaldehyde Electron-Withdrawing90%96%Faster reaction rate
4-Methoxybenzaldehyde Electron-Donating78%91%Requires longer epoxidation time
Cyclohexanecarbaldehyde Aliphatic65%88%Moderate yield due to steric bulk
2-Naphthylaldehyde Bicyclic Aryl82%93%Excellent stereocontrol

Table 1: Representative substrate scope showing robustness across electronic properties.

Troubleshooting & Expert Insights

Enantioselectivity Erosion
  • Issue: Observed ee% is lower than expected (<85%).

  • Cause: Temperature fluctuation during the epoxidation step (Step 2).[4]

  • Solution: Ensure the cryostat or bath maintains a strict -20 °C. Do not add the diamine until the epoxidation is complete (verify intermediate via TLC/LCMS).

Incomplete Cyclization
  • Issue: Presence of linear intermediate (uncyclized amine).

  • Cause: Insufficient base or steric hindrance on the diamine.

  • Solution: Increase Et3N to 3.0 equiv or gently heat the DROC step to 40 °C (caution: may slightly lower ee).

Catalyst Recovery
  • Insight: The quinine-derived urea catalyst is robust. It can often be recovered during column chromatography (elutes later than the product) and reused with minimal loss of activity.

Alternative Method: Ugi-Post-Condensation

For researchers requiring high structural diversity (e.g., varying all 4 positions) rather than strict chiral control at C3, an Ugi-4CR approach is recommended as an alternative.

  • Method: Combine an amine, aldehyde, isocyanide, and a bifunctional acid (e.g., Boc-protected amino acid) followed by acid/base deprotection and cyclization.[6]

  • Pros: Access to tetrasubstituted piperazinones.

  • Cons: Often produces racemic mixtures requiring chiral HPLC separation.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI (Organics) URL:[Link][7]

  • Synthesis of Morpholines and Piperazines by an Ugi Multicomponent Reaction. Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application Note: A Guide to the Catalytic Hydrogenation of Pyrazine-2-one Intermediates for the Synthesis of Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of small-molecule drugs and bioactive natural products.[1] Its prevalence in medicinal chemistry stems from its ability to serve as a conformationally constrained peptide mimic, making it a cornerstone in the development of peptidomimetic drugs. Notable examples include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1] Consequently, robust and efficient synthetic routes to chiral piperazin-2-ones are of paramount importance to the drug development community.

Catalytic hydrogenation of pyrazine-2-one intermediates represents one of the most direct and atom-economical methods to access the saturated piperazin-2-one core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the hydrogenation of pyrazine-2-one intermediates. It moves beyond a simple recitation of steps to explain the underlying principles, the rationale behind experimental choices, and the critical safety protocols required for a successful and safe execution of this powerful transformation. We will explore both classical heterogeneous hydrogenations and modern asymmetric approaches that deliver chiral products with high enantioselectivity.

Theoretical Background & Mechanistic Considerations

Tautomerism: The Pyrazine-2-one / Pyrazin-2-ol Equilibrium

Pyrazine-2-one intermediates exist in a tautomeric equilibrium with their aromatic pyrazin-2-ol counterparts. This equilibrium is a critical consideration in designing a hydrogenation strategy, particularly for asymmetric reactions. The aromatic pyrazin-2-ol form is often the key substrate for modern chiral catalysts, allowing for highly stereocontrolled hydrogen addition. A palladium-catalyzed asymmetric hydrogenation has been successfully developed specifically for these pyrazin-2-ol tautomers, providing excellent diastereoselectivities and enantioselectivities in the synthesis of chiral disubstituted piperazin-2-ones.[1][2]

The General Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation is a classic addition reaction where hydrogen (H₂) is added across a double bond.[3] In the context of pyrazine-2-ones, the goal is to saturate the pyrazine ring to form a piperazine ring. The process occurs on the surface of a solid metal catalyst (heterogeneous catalysis).

The fundamental steps are:

  • Adsorption: Both the pyrazine-2-one substrate and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum, Rhodium).

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyrazine-2-one, saturating the double bonds of the ring.

  • Desorption: The final product, the piperazin-2-one, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

G cluster_surface Catalyst Surface Substrate (Pyrazine-2-one) Substrate (Pyrazine-2-one) Adsorbed Substrate Adsorbed Substrate Substrate (Pyrazine-2-one)->Adsorbed Substrate Adsorption H2 H2 Adsorbed H Adsorbed H H2->Adsorbed H Adsorption & Activation Product (Piperazin-2-one) Product (Piperazin-2-one) Adsorbed Substrate->Product (Piperazin-2-one) Sequential H Transfer Adsorbed H->Product (Piperazin-2-one) Product (Piperazin-2-one)->Product (Piperazin-2-one) G cluster_workflow Catalyst Screening Workflow Start Define Target: - Chiral or Racemic? - Specific Stereoisomer? Literature Literature Search: Identify promising catalyst classes (Pd, Ir, Ru, etc.) Start->Literature Screen Initial Catalyst Screen: - Pd/C - Raney Ni - Chiral Pd-cat - Chiral Ir-cat Literature->Screen Analyze Analyze Results: - Conversion (%) - Yield (%) - Enantiomeric Excess (ee%) Screen->Analyze Analyze->Screen Re-screen if needed Optimize Optimize Conditions: - Solvent - Temperature - Pressure - Catalyst Loading Analyze->Optimize Final Final Protocol Optimize->Final

Caption: Logical workflow for selecting and optimizing a hydrogenation catalyst.

Experimental Protocols

Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The hazards of flammable hydrogen gas and pyrophoric catalysts must be fully understood and mitigated. [4][5][6]

Protocol 1: General Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
  • Principle: This protocol describes a standard procedure for the complete saturation of the pyrazine-2-one ring to yield a racemic piperazin-2-one using a common heterogeneous catalyst under a hydrogen atmosphere.

  • Materials and Reagents:

    • Pyrazine-2-one intermediate

    • 10% Palladium on carbon (Pd/C) catalyst (handle with care, can be pyrophoric)

    • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Hydrogen gas (H₂) balloon or cylinder with regulator

    • Three-necked round-bottom flask

    • Magnetic stirrer and stir bar

    • Vacuum/Nitrogen manifold

  • Procedure:

    • Catalyst Charging: To a dry three-necked flask containing a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol%).

    • Inerting the System: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [7] 3. Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the anhydrous solvent via cannula or syringe, followed by the pyrazine-2-one intermediate.

    • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen gas from a balloon or regulated cylinder. Repeat this cycle twice.

    • Reaction: Begin vigorous stirring. The reaction is often run at room temperature and atmospheric pressure (balloon) but may require elevated pressure or temperature depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the reaction is complete, carefully purge the system with nitrogen again (3x cycles) to remove all hydrogen.

    • Catalyst Filtration: The pyrophoric nature of Pd/C is highest after use. [7]Filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the catalyst. Crucially, never allow the catalyst filter cake to dry in the air. Immediately quench the filter cake with water.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude piperazin-2-one, which can be purified by crystallization or chromatography.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
  • Principle: This advanced protocol is adapted from established literature for synthesizing chiral piperazin-2-ones via the asymmetric hydrogenation of the pyrazin-2-ol tautomer. [1]It requires the use of a specific chiral palladium catalyst.

  • Materials and Reagents:

    • Substituted pyrazine-2-one/pyrazin-2-ol substrate

    • Palladium catalyst precursor (e.g., Pd(OAc)₂)

    • Chiral phosphine ligand (e.g., a derivative of SEGPHOS or similar biaryl phosphine)

    • Solvent (e.g., Toluene, Dichloromethane)

    • High-pressure hydrogenation vessel (autoclave)

    • Hydrogen gas (H₂) cylinder

  • Procedure:

    • Catalyst Preparation (In Situ): In a glovebox or under strict inert atmosphere, charge a vial with the palladium precursor and the chiral ligand. Add the solvent and stir to form the active catalyst complex.

    • Reaction Setup: In a separate reaction vessel or the autoclave liner, dissolve the pyrazine-2-one substrate in the chosen solvent.

    • Combining Reagents: Transfer the prepared catalyst solution to the substrate solution under an inert atmosphere.

    • Hydrogenation: Seal the autoclave. Purge the vessel several times with nitrogen, then with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 20-80 bar). [8] 5. Reaction Conditions: Heat the reaction to the optimized temperature (e.g., 40-80 °C) and stir for the required time (typically 12-48 hours).

    • Workup: After cooling to room temperature, carefully vent the excess hydrogen and purge the autoclave with nitrogen.

    • Isolation and Analysis: Open the vessel, concentrate the reaction mixture, and purify the product by chromatography. The enantiomeric excess (ee%) of the product must be determined using chiral HPLC or SFC.

Critical Safety Protocols and Workflow

Working with hydrogen and pyrophoric catalysts presents significant fire and explosion risks. [4][7]Adherence to strict safety protocols is non-negotiable.

  • Hydrogen Gas: Hydrogen is highly flammable (NFPA fire rating of 4). [4]Always work in a fume hood, away from ignition sources. Ensure proper grounding of all equipment. Use a flashback arrestor on gas feeding lines.

  • Pyrophoric Catalysts (Pd/C, Raney Ni): These catalysts can ignite spontaneously upon exposure to air, especially after use when they are highly activated and contain adsorbed hydrogen. [7] * NEVER add a dry pyrophoric catalyst to a flammable solvent in the air. Always inert the flask first.

    • NEVER allow the filtered catalyst to dry on the filter paper. Quench it immediately with water or keep it wet with a non-flammable solvent.

  • High-Pressure Reactions: Use a properly rated and maintained autoclave. Always perform a leak test with an inert gas (nitrogen) before introducing hydrogen. [5]Ensure a blast shield is in place.

G cluster_safety Hydrogenation Safety Workflow Prep Preparation: - Fume Hood Clear - PPE Worn - Fire Extinguisher Ready - Blast Shield in Place Inert Inert System: - Assemble Glassware - Purge with Nitrogen (3x) Prep->Inert Charge Charge Reagents: - Add Catalyst under N2 - Add Solvent & Substrate under N2 Inert->Charge H2_Intro Introduce Hydrogen: - Purge with H2 (3x) - Pressurize to Target PSI Charge->H2_Intro Reaction Run Reaction: - Monitor Temp & Pressure H2_Intro->Reaction Shutdown Shutdown: - Cool to RT - Vent H2 Safely - Purge with Nitrogen (3x) Reaction->Shutdown Filter Catalyst Filtration: - Filter under N2 - KEEP FILTER CAKE WET - Quench Catalyst Immediately Shutdown->Filter Final Final Workup Filter->Final

Caption: A mandatory safety workflow for catalytic hydrogenation procedures.

Conclusion

The catalytic hydrogenation of pyrazine-2-one intermediates is a versatile and powerful method for producing piperazin-2-ones, which are vital building blocks in modern drug discovery. The success of this procedure hinges on a rational choice of catalyst, careful optimization of reaction conditions, and an unwavering commitment to safety. While traditional methods using catalysts like Pd/C provide reliable access to racemic products, the development of asymmetric protocols using chiral palladium and iridium complexes has opened the door to the efficient, stereocontrolled synthesis of valuable chiral intermediates. By understanding the principles and adhering to the protocols outlined in this guide, researchers can confidently and safely leverage this important transformation in their synthetic endeavors.

References

  • Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • Pearson Study Prep. (2015). Catalytic Hydrogenation: Mechanism. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]

  • Gunasekar, R., Goodyear, R. L., Silvestri, I. P., & Xiao, J. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. ACS Publications. [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. [Link]

  • Titova, Y. Y., Gyrgenova, E. A., & Ivanov, A. V. (2025). Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks. Molecules. [Link]

  • Gorpinchenko, V. A., et al. (2009). Catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids. Chemistry of Heterocyclic Compounds. [Link]

  • KIRA. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Hydrogenation Reaction Safety. [Link]

  • Shah, N. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]

  • Chatzimitakos, T., & Stalikas, C. (2024). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Chemistry – A European Journal. [Link]

  • Nishikawa, K., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Laina, D., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Improving yield of piperazin-2-one cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocyclic Scaffolds

Status: Operational Lead Scientist: Senior Application Specialist Topic: Yield Optimization of Piperazin-2-one Cyclization Version: 2.4 (Current)

The Diagnostic Matrix: Triage Your Reaction

Before altering parameters, identify your specific failure mode using this symptom-based matrix.

SymptomProbable CauseDiagnostic CheckImmediate Remediation
Oligomerization (Gummy/insoluble residue)Intermolecular reaction dominates over intramolecular cyclization.LCMS shows repeating mass units (+112/126 Da).Switch to Pseudo-High Dilution. Add linear precursor slowly to the catalyst solution, not vice-versa.
Racemization (Loss of ee%)Base-mediated epimerization at the

-carbon.
Chiral HPLC shows enantiomeric enrichment drop.pKa Matching. Switch from DBU/NaH to milder bases (e.g.,

) or reduce temperature.
Incomplete Conversion 6-exo-trig cyclization is kinetically slow (conformational entropy).Starting material persists despite heating.Microwave Irradiation. Thermal heating is often insufficient to overcome the entropic barrier of medium-ring closure.
Hydrolysis (Linear acid formation)Water contamination in basic/acidic media.Mass spectrum shows +18 Da (acid form) instead of -18 Da (cyclized).Desiccant Protocol. Use molecular sieves (3Å) or switch to anhydrous TFE (Trifluoroethanol) as solvent.

Strategic Pathway Selection

Select the optimal synthesis strategy based on your starting materials and diversity requirements.

PiperazinoneStrategy Start Starting Material Source Linear Linear Diamines / Amino Acids (Stepwise Synthesis) Start->Linear MCR Aldehydes + Isonitriles (Multicomponent Reaction) Start->MCR Decision1 Is the N-terminus protected? Linear->Decision1 Ugi Ugi-4CR Reaction MCR->Ugi MethodA Method A: N-Alkylation Cyclization (Risk: Over-alkylation) Decision1->MethodA No (Free Amines) MethodB Method B: Deprotection-Cyclization (Standard Peptide Chem) Decision1->MethodB Yes (Boc/Fmoc) Output Target: Piperazin-2-one MethodA->Output Low Yield MethodB->Output High Yield UDC UDC Protocol (Ugi-Deprotection-Cyclization) Ugi->UDC Acidic Treatment UDC->Output

Figure 1: Decision tree for selecting the synthesis pathway. The UDC route is preferred for library generation, while stepwise synthesis is better for specific target scale-up.

Core Workflow: The Ugi-Deprotection-Cyclization (UDC)

Best for: Combinatorial Libraries & High Diversity.

The UDC strategy generates the linear precursor via a Ugi 4-component reaction, followed by acid-mediated deprotection and spontaneous cyclization. This method minimizes purification steps.

Protocol 2.1: Microwave-Assisted UDC

Reagents:

  • Aldehyde (

    
    ), Amine (
    
    
    
    ), Isocyanide (
    
    
    ), Boc-Glycine (Bifunctional Acid).
  • Solvent: Methanol (Step 1), TFA/DCM (Step 2), MeOH/AcOH (Step 3).

Step-by-Step Methodology:

  • Ugi Condensation: Combine amine (1.0 eq), aldehyde (1.0 eq), Boc-glycine (1.0 eq), and isocyanide (1.0 eq) in MeOH (0.5 M). Stir at RT for 24h.

    • Checkpoint: Evaporate solvent. LCMS should show the linear Ugi adduct.

  • Deprotection: Treat the crude residue with 20% TFA in DCM (10 mL/mmol) for 2 hours at RT.

    • Mechanism:[1][2][3][4] Cleavage of the N-Boc group exposes the nucleophilic amine.

  • Cyclization (The Critical Step):

    • Evaporate TFA/DCM completely (residual acid inhibits the nucleophilic attack).

    • Redissolve in MeOH containing 10% Acetic Acid.

    • Microwave Irradiation: Heat to 140°C for 15 minutes .

    • Why Microwave? It provides the activation energy to overcome the trans-amide rotamer barrier, forcing the molecule into the cis-conformation required for ring closure (Van der Eycken protocol).

Yield Expectation: 75–90% (over 2 steps).

Core Workflow: Stepwise Intramolecular N-Alkylation

Best for: Scale-up of specific scaffolds.

This method involves the cyclization of an N-(2-aminoethyl)glycine ester derivative. The primary failure mode here is intermolecular polymerization .

Protocol 4.1: The Pseudo-High Dilution Technique

Concept: To favor intramolecular cyclization (


) over intermolecular oligomerization (

), the concentration of the reactive free amine must be kept effectively near zero.

Setup:

  • Flask A (Precursor): Linear amino-ester precursor (1.0 eq) dissolved in THF.

  • Flask B (Reaction Vessel): Base (e.g.,

    
     or 
    
    
    
    ) in refluxing THF/Toluene.

Method:

  • Heat Flask B to reflux.

  • Add contents of Flask A into Flask B dropwise over 4–6 hours using a syringe pump.

  • Technical Note: This ensures that at any given second, a potentially reactive amine molecule is surrounded only by solvent and cyclized product, not other linear precursors.

Troubleshooting Q&A (FAQs)

Q1: I am seeing significant racemization at the C3 position. How do I stop this?

Root Cause: The C3 proton (alpha to the carbonyl) is acidic. Strong bases (DBU, NaH) or prolonged heating facilitate proton abstraction/re-protonation, scrambling the stereocenter. Solution:

  • Switch Base: Use Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" stabilizes the transition state without being as basic as hydrides.
    
  • Route Change: If using the UDC method, racemization often occurs during the Ugi step (iminium ion formation). Switch to pre-formed imines rather than mixing aldehyde/amine in situ.

Q2: My reaction stalls at the linear intermediate stage.

Root Cause: The linear precursor often adopts a stable trans-amide conformation (s-trans), which places the nucleophilic amine far from the electrophilic ester. Solution:

  • Solvent Switch: Use Trifluoroethanol (TFE) . TFE is a hydrogen-bond donor that disrupts the internal H-bonds stabilizing the linear conformation, effectively "loosening" the molecule to allow rotation into the reactive cis-conformation.

  • Add Additive: Add 10-20 mol% 2-hydroxypyridine . It acts as a bifunctional proton transfer shuttle, catalyzing the amide bond formation.

Q3: How do I purify the product? It's too polar for normal phase silica.

Root Cause: The lactam moiety makes piperazin-2-ones highly polar. Solution:

  • Scavenging: If using the UDC method, use polymer-supported isocyanate resins to scavenge unreacted amines.

  • Reverse Phase: Use C18 flash chromatography (Water/Acetonitrile gradient).

  • Salting Out: If the product is water-soluble, saturate the aqueous layer with NaCl and extract with n-Butanol or IPA/DCM (3:1) .

Mechanistic Visualization: The Dilution Effect

DilutionEffect Precursor Linear Precursor (Amine + Ester) HighConc High Concentration (>0.1 M) Precursor->HighConc LowConc Pseudo-High Dilution (<0.01 M) Precursor->LowConc Inter Intermolecular Attack (Molecule A attacks Molecule B) HighConc->Inter Favored Intra Intramolecular Attack (Molecule A attacks itself) HighConc->Intra Minor LowConc->Inter Suppressed LowConc->Intra Favored Polymer Oligomers/Polymers (Gummy Solid) Inter->Polymer Cyclic Piperazin-2-one (Target Ring) Intra->Cyclic

Figure 2: Kinetic competition between polymerization and cyclization. High dilution renders the intermolecular pathway statistically impossible.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80. Link

  • Van der Eycken, E., et al. (2002). "Microwave-Assisted Synthesis of 2(1H)-Pyrazinones in Solution and on Solid Support." Tetrahedron, 58(29), 5773-5783. Link

  • Petkovic, M., et al. (2023).[5][6] "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 55. Link

  • Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews, 106(1), 17-89. Link

  • Gribble, G. W. (2012). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis.[3] (Reference for general cyclization thermodynamics).

Sources

Technical Support Center: Chiral Purification of 3-(oxan-4-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-3OX-PIP-001 Status: Active Guide Subject: Method Development & Troubleshooting for Chiral HPLC Separation Application Scientist: Senior Technical Lead, Separation Sciences

Molecule Profile & Separation Strategy

Target Analyte: 3-(oxan-4-yl)piperazin-2-one Chemical Nature:

  • Core: Cyclic amide (lactam) with a secondary amine.

  • Substituent: Tetrahydropyran-4-yl (oxanyl) group at the C3 chiral center.

  • pKa: The secondary amine is basic (approx. pKa 8–9). The amide is neutral.

  • Solubility: Moderate polarity. Soluble in alcohols, DCM, and DMSO; limited solubility in pure hexane.

Strategic Directive: Because this molecule contains a basic secondary amine, peak tailing caused by silanol interactions is the primary failure mode. You must use a basic additive. Furthermore, the oxanyl group adds steric bulk near the chiral center, making immobilized polysaccharide phases (Chiralpak IA, IC, ID) the most effective starting point due to their versatile solvent compatibility for solubility optimization.

Method Development Protocol (Screening)

Do not rely on trial and error. Follow this systematic screening matrix to identify the optimal stationary and mobile phase combination.

Phase 1: Column Selection

We recommend Immobilized Polysaccharide columns over coated phases (like AD-H/OD-H) for this molecule. The immobilized phase allows the use of "non-standard" solvents (DCM, THF) if the compound precipitates in Hexane/Alcohol mixtures.

  • Primary Recommendation: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Secondary Recommendation: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • Tertiary Recommendation: Chiralpak ID (Amylose tris(3-chlorophenylcarbamate))

Phase 2: Mobile Phase Screening Matrix

Run the following isocratic steps. Flow rate: 1.0 mL/min (analytical).[1] Temp: 25°C.

ModeMobile Phase CompositionAdditive (CRITICAL)Purpose
NP-1 Hexane / Ethanol (80:20)0.1% Diethylamine (DEA)Standard starting point. Good resolution.
NP-2 Hexane / IPA (80:20)0.1% DEAIPA often provides better selectivity than EtOH but higher pressure.
POM 100% Methanol0.1% DEA + 0.1% TEAPolar Organic Mode. Use if solubility in Hexane is poor.
IM-1 Hexane / DCM / EtOH (50:30:20)0.1% DEAImmobilized Only. Use if peak broadening occurs due to solubility.

Technical Note: Do not use Trifluoroacetic Acid (TFA) alone. It will protonate the secondary amine, leading to massive retention shifts and loss of chiral recognition.

Workflow Visualization

The following diagram outlines the logical decision tree for method development.

MethodDevelopment Start Start: 3-(oxan-4-yl)piperazin-2-one SolubilityCheck Solubility Check: Is it soluble in Hexane/EtOH? Start->SolubilityCheck ScreenNP Screen Normal Phase: Hexane/EtOH + 0.1% DEA Columns: IC, IA, ID SolubilityCheck->ScreenNP Yes ScreenPOM Screen Polar Organic Mode: 100% MeOH + 0.1% DEA/TEA Columns: IC, IA, ID SolubilityCheck->ScreenPOM No (Precipitates) EvalRes Evaluate Resolution (Rs) ScreenNP->EvalRes ScreenPOM->EvalRes GoodRes Rs > 1.5 Proceed to Scale-Up EvalRes->GoodRes Success Tailing Issue: Peak Tailing EvalRes->Tailing Asymmetry > 1.2 NoRes Issue: No Separation EvalRes->NoRes Co-elution

Caption: Decision tree for initial chiral method screening, prioritizing solubility and resolution.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely (Asymmetry > 1.5)."

Diagnosis: This is the most common issue with piperazinones. The secondary amine is interacting with residual silanols on the silica support of the column. Corrective Actions:

  • Increase Base Strength: Switch from 0.1% DEA to 0.1% Ethylenediamine (EDA) or increase DEA to 0.2%. EDA is a stronger silanol blocker.

  • Temperature: Lower the temperature to 15°C. While counter-intuitive (usually heat improves mass transfer), lower temperatures can sometimes favor the specific chiral hydrogen bonding over the non-specific silanol interaction.

  • Switch Column: If using Chiralpak AD-H (coated), switch to Chiralpak IC (immobilized). The polymer coating chemistry of IC often shields silanols better than the older AD/OD generations.

Issue 2: "I have separation, but the pressure is too high (>100 bar on analytical)."

Diagnosis: Likely using Isopropanol (IPA) as the modifier. IPA is viscous. Corrective Actions:

  • Switch to Ethanol: Ethanol is less viscous and often provides similar selectivity for amides.

  • Polar Organic Mode: Switch to 100% Acetonitrile (with 0.1% DEA). This has very low viscosity. Note: Only possible on Immobilized columns (IA, IC, ID).

Issue 3: "The sample precipitates inside the column during prep runs."

Diagnosis: The "oxan" group reduces solubility in hexane. Corrective Actions:

  • Dichloromethane (DCM) Doping: Add 10-20% DCM to the mobile phase.

    • Warning: This is ONLY safe for Immobilized columns (IA, IB, IC, ID, IE, IF). Doing this on a coated column (AD, OD) will strip the selector and destroy the column.

  • Feed Injection: Dissolve the sample in 100% Ethanol or DCM. Inject small volumes (sandwich injection) to prevent crashing out in the mobile phase.

Troubleshooting Logic Flow

Use this guide to diagnose peak shape issues.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Broad Broad Peaks Problem->Broad Split Split Peaks Problem->Split ActionTail Add 0.1% DEA OR Switch to Immobilized Phase Tailing->ActionTail ActionBroad Check Solubility Add DCM (Immobilized Only) Broad->ActionBroad ActionSplit Reduce Sample Solvent Strength (Dissolve in Mobile Phase) Split->ActionSplit

Caption: Diagnostic logic for resolving peak shape anomalies in basic amine purification.

Scale-Up & Purification Guidelines

When moving from analytical (4.6 mm ID) to preparative (20-50 mm ID) scale:

  • Loading Capacity: For piperazinones on Chiralpak IC, typical loading is 10–15 mg per injection (on a 20x250mm column) before resolution degrades.

  • Sample Diluent: Do not dissolve the sample in pure DMSO if possible; it causes severe band broadening. Use the mobile phase or a concentrated solution in Methanol/DCM.

  • Detection: The amide bond absorbs strongly at 210–220 nm . However, at prep scale, this may saturate the detector. Detune to 254 nm or 280 nm to observe the peak shape accurately at high concentrations.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID (Immobilized Series). Retrieved from [Link]

  • Restek Corporation. Troubleshooting HPLC – Tailing Peaks for Basic Compounds. Retrieved from [Link]

  • Shimadzu. Chiral Separation Method Development Guide. Retrieved from [Link]

Sources

Resolving NMR conformer signals of piperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. V. Subject: Troubleshooting Broad/Split Signals in Piperazin-2-one Derivatives

Executive Summary: The "Ghost" in Your Spectrum

If you are working with piperazin-2-one scaffolds (or related N-acylated piperazines), you have likely encountered the "impurity" that isn't there. You see broad humps, split multiplets, or fractional integration values that don't match your proposed structure.

The Science: This is rarely a purity issue. It is a dynamic conformational equilibrium operating on the intermediate NMR time scale. Piperazin-2-ones suffer from two distinct dynamic restrictions:

  • Amide Bond Rotation: If the N4 position is acylated (e.g., Boc, Cbz, Acetyl), the

    
     bond has partial double-bond character, creating distinct syn and anti rotamers.[1]
    
  • Ring Inversion: The six-membered lactam ring undergoes puckering transitions (half-chair

    
     boat 
    
    
    
    twist-boat).

At room temperature (298 K), the exchange rate (


) between these states often matches the frequency difference (

) of the signals (

). This leads to coalescence broadening . This guide provides the protocols to resolve these signals.

Diagnostic Module: Is it Dynamics or Impurity?

Before booking 12 hours of VT-NMR time, run this rapid diagnostic workflow.

Protocol A: The D O / Solvent Stress Test

Objective: Rule out exchangeable protons and accidental overlap.

  • The D

    
    O Shake: 
    
    • Add 2 drops of D

      
      O to your NMR tube (assuming DMSO-d
      
      
      
      or CDCl
      
      
      solvent).
    • Result: If the broad peak disappears, it was an NH/OH. If it remains broad, it is likely a CH conformer.

  • The Polarity Switch:

    • Run the sample in a solvent with drastically different viscosity/polarity (e.g., switch from CDCl

      
       to DMSO-d
      
      
      
      or Methanol-d
      
      
      ).
    • Logic: Solvent viscosity affects correlation time (

      
      ) and hydrogen bonding affects rotamer populations.
      
    • Result: If the peak ratio changes or shifts significantly, it is a conformer equilibrium. Impurities typically maintain constant integration ratios regardless of solvent.

Visualizing the Decision Pathway

DiagnosisFlow Start Symptom: Broad/Split Signals D2O Step 1: D2O Exchange Test Start->D2O Result1 Signal Disappears? D2O->Result1 Exchangeable Diagnosis: Exchangeable Proton (NH/OH) Result1->Exchangeable Yes Step2 Step 2: Solvent Switch (CDCl3 -> DMSO-d6) Result1->Step2 No Result2 Ratio/Shape Changes? Step2->Result2 Impurity Diagnosis: Chemical Impurity (Purify Sample) Result2->Impurity No Conformer Diagnosis: Rotamer/Conformer (Proceed to VT-NMR) Result2->Conformer Yes

Figure 1: Decision tree for distinguishing conformational dynamics from chemical impurities.

Resolution Module: Variable Temperature (VT) NMR

This is the gold standard for resolving piperazin-2-one signals. You have two options: Heat to Coalesce (simplification) or Cool to Freeze (characterization).

Protocol B: High-Temperature Coalescence (Recommended)

Goal: Increase the exchange rate (


) so that 

. This averages the signals into sharp, single peaks for easy integration.

Prerequisites:

  • Solvent: DMSO-d

    
     (Boiling point 189°C) or Toluene-d
    
    
    
    (BP 110°C). Avoid CDCl
    
    
    (BP 61°C is too low).
  • Sample Stability: Ensure your compound is thermally stable at 100°C.

Step-by-Step:

  • Baseline: Acquire a standard spectrum at 25°C (298 K).

  • Incremental Heating: Increase temperature in 20°C increments (e.g., 40°C, 60°C, 80°C).

  • Equilibration: Allow 5-10 minutes for the probe to stabilize at each step. Shim at every temperature point.

  • Target: Look for the Coalescence Temperature (

    
    ) —the point where two split peaks merge into a single flat-topped peak.[2]
    
  • Final: Continue heating 20-30°C past

    
     to obtain sharp lines for integration.
    

Data Processing (Calculating Activation Energy): Once


 is experimentally determined, calculate the free energy of activation (

) using the Gutowsky-Holm approximation and the Eyring equation.
ParameterSymbolFormula / Value
Separation at Slow Exchange

Distance between split peaks (Hz) at low T (frozen state).[3][4]
Coalescence Rate Constant


Activation Energy


Note: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 is in kcal/mol.[4] For kJ/mol, multiply the result by 4.184.

Advanced Module: 2D EXSY (Exchange Spectroscopy)

If you cannot heat the sample (instability) or need definitive proof that two peaks belong to the same molecule, use 2D EXSY.

The Concept: EXSY uses the NOESY pulse sequence.[5] However, instead of measuring through-space interactions (NOE), it measures chemical exchange during the mixing time (


).
Protocol C: Distinguishing Exchange from NOE

Objective: Prove Peak A and Peak B are the same proton in different conformations.

  • Pulse Sequence: Standard Phase-Sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ):  Set equal to the inverse of the exchange rate. For piperazinones, 300 ms to 500 ms  is a good starting point.
    
  • Phase Analysis (Crucial):

    • Diagonal Peaks: Phased Negative (usually red).

    • Exchange Cross-Peaks: Will have the SAME SIGN as the diagonal (Negative/Red).[6]

    • NOE Cross-Peaks: For small molecules (MW < 1000), NOE is positive. These peaks will have the OPPOSITE SIGN (Positive/Blue).

Interpretation:

  • If you see cross-peaks between the "impurity" and your main peak, and they are the same color as the diagonal, it is confirmed chemical exchange.

Visualizing the EXSY Logic

EXSYLogic Diagonal Diagonal (Negative) CrossPeak Cross Peak (Analysis) Diagonal->CrossPeak Compare Phase Exchange Exchange (Same Sign) CrossPeak->Exchange Phase Matches NOE NOE (Opposite Sign) CrossPeak->NOE Phase Inverted

Figure 2: Phase analysis logic for 2D EXSY experiments on small molecules (MW < 1000).

Frequently Asked Questions (FAQ)

Q: Why does my piperazinone show three peaks for the N-CH2 protons instead of two? A: This is likely due to the N-substituent anisotropy . If you have a carbamate (e.g., Boc) at N4, the restricted rotation creates syn and anti rotamers. Combined with the ring puckering (axial/equatorial protons), you can see complex splitting patterns. High-temperature NMR (80-100°C) usually collapses these into a clean singlet or doublet.

Q: I can't heat my sample above 40°C. What now? A: Switch to Methanol-d


 . Methanol can lower the coalescence temperature for amide rotamers by facilitating hydrogen bond exchange, or simply by having a different viscosity profile. Alternatively, run the spectrum at -40°C  (in CDCl

or Methanol-d

) to "freeze" the conformers. You will see two distinct sets of sharp signals rather than one broad blur.[3] You can then integrate both and sum them up.

Q: What is the typical barrier (


) for these derivatives? 
A:  For N-acyl piperazines, the barrier is typically 14–19 kcal/mol  (58–80 kJ/mol) [1, 2]. This range is exactly what causes broadening at room temperature (298 K).

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(70), 40135–40149.

  • Wodtke, R., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(9), 2489.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Dynamics).

Sources

Technical Support Center: Troubleshooting Bis-piperazine Side Product Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the formation of bis-piperazine side products during chemical synthesis. As your partner in research, we aim to equip you with the knowledge to anticipate, mitigate, and resolve this common synthetic challenge.

Introduction: The Challenge of Selectivity in Piperazine Chemistry

Piperazine and its derivatives are invaluable building blocks in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The presence of two secondary amine functionalities, however, presents a classic selectivity challenge. During N-alkylation or N-arylation reactions intended to produce a mono-substituted product, the formation of the undesired 1,4-disubstituted (bis) piperazine is a frequent complication.[2][3] This not only consumes valuable starting materials but also complicates downstream purification, impacting overall yield and process efficiency.

This guide will delve into the mechanistic underpinnings of bis-piperazine formation, provide structured troubleshooting advice for when you encounter this issue, and answer common questions to enhance your understanding and experimental design.

Troubleshooting Guide: Excessive Bis-piperazine Formation

This section is designed in a question-and-answer format to directly address issues you may be encountering in your experiments.

Question 1: I'm seeing a significant amount of the bis-piperazine product in my reaction mixture. What are the most likely causes?

The formation of a bis-piperazine side product is a common issue stemming from the fact that both nitrogen atoms in the piperazine ring are nucleophilic.[2] Once the first nitrogen is alkylated to form your desired mono-substituted product, the second nitrogen can still react with the electrophile. The primary factors that influence the ratio of mono- to di-substitution are:

  • Stoichiometry: If the molar ratio of your electrophile to piperazine is 1:1 or higher, there is a greater statistical probability of di-substitution.

  • Reaction Rate: A high concentration of the electrophile at any point during the reaction increases the likelihood of a second substitution event on the already mono-substituted piperazine.

  • Basicity of the Mono-substituted Product: The mono-substituted piperazine is often still basic enough to be an effective nucleophile, sometimes even more so than the starting piperazine, depending on the nature of the substituent.

  • Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly influence the relative rates of the first and second substitution reactions.

Question 2: How can I adjust my reaction conditions to favor the formation of the mono-substituted product?

Optimizing your reaction conditions is a critical step in controlling selectivity. Here are several strategies, ranging from simple adjustments to more involved methodological changes:

A. Control of Stoichiometry and Reagent Addition:

  • Use an Excess of Piperazine: Employing a significant excess of piperazine (3 to 5 equivalents or more) relative to the electrophile will statistically favor the reaction of the electrophile with the more abundant starting material over the mono-substituted product.[4]

  • Slow Addition of the Electrophile: Instead of adding your electrophile all at once, use a syringe pump or a dropping funnel to add it slowly over an extended period.[4] This maintains a low concentration of the electrophile in the reaction mixture, reducing the probability of a second alkylation.

B. Modulating Piperazine Reactivity:

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can effectively "protect" one of the nitrogen atoms by reducing its nucleophilicity.[5][6] The reaction is then directed to the free, more nucleophilic nitrogen.

  • In-situ Salt Formation: You can generate the mono-salt in situ by adding one equivalent of a strong acid (e.g., HCl in dioxane) to a solution of piperazine before adding your electrophile.

C. Selection of Reaction Type:

  • Reductive Amination: If you are synthesizing an N-alkyl piperazine, consider using reductive amination instead of direct alkylation with an alkyl halide. This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts, a potential side reaction in direct alkylation.[4][5]

D. Solvent and Temperature Effects:

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome. In some cases, less polar solvents can favor the precipitation of the mono-alkylated product as a salt, effectively removing it from the reaction and preventing further substitution.[6]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically controlled mono-substituted product over the thermodynamically more stable di-substituted product.

The following table summarizes the impact of key reaction parameters on the formation of the bis-piperazine side product:

ParameterTo Decrease Bis-piperazine FormationRationale
Piperazine:Electrophile Ratio Increase (e.g., 3:1 to 5:1)Statistically favors reaction with piperazine over the mono-substituted product.
Electrophile Addition Rate Slow (e.g., dropwise over hours)Maintains a low concentration of the electrophile, reducing the chance of a second reaction.
Piperazine Form Use of a mono-salt (e.g., HCl salt)Reduces the nucleophilicity of one nitrogen atom.[5][6]
Reaction Temperature LowerCan favor the kinetic mono-substituted product.
Solvent Less polar solvents may be beneficialCan promote precipitation of the mono-substituted product salt.[6]
Question 3: I've already run my reaction and have a mixture of mono- and bis-piperazine products. What are the best strategies for purification?

Separating the desired mono-substituted product from the bis-piperazine impurity can often be achieved through standard laboratory techniques. The choice of method will depend on the physical properties of your compounds.

A. Column Chromatography:

This is often the most reliable method for separating compounds with different polarities.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) or a small amount of a basic modifier like triethylamine to improve peak shape and reduce tailing of the amine products. The bis-piperazine product is generally less polar than the mono-substituted product (which has a free N-H group) and will elute first.

B. Crystallization/Recrystallization:

If your mono-substituted product is a solid, crystallization can be a highly effective purification method.

  • Salt Formation: Often, the easiest way to induce crystallization and achieve good separation is by forming a salt of your mono-substituted product. Since the bis-piperazine product cannot form this same salt, it will remain in the mother liquor. For example, adding a solution of HCl in an organic solvent (like dioxane or diethyl ether) to your crude mixture can selectively precipitate the hydrochloride salt of your mono-substituted product.

  • Solvent Selection: Experiment with different solvent systems to find one in which your desired product has low solubility at cooler temperatures, while the bis-piperazine impurity remains soluble.

Step-by-Step Protocol for Purification by Salt Precipitation and Crystallization:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add 1 equivalent of a solution of an acid (e.g., HCl in dioxane) dropwise while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Allow the solid to fully precipitate, then collect it by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any residual mother liquor containing the bis-piperazine impurity.

  • Dry the solid under vacuum to obtain the purified salt of your mono-substituted piperazine.

  • If desired, the free base can be regenerated by dissolving the salt in an aqueous solution and adding a base (e.g., NaOH or NaHCO₃) until the solution is basic, followed by extraction with an organic solvent.

C. Distillation:

If your products are liquids with sufficiently different boiling points, distillation under reduced pressure can be an option, although this is less common for the types of molecules typically encountered in drug development.

Question 4: How can I confirm the presence and quantify the amount of bis-piperazine in my reaction mixture?

Accurate analysis of your reaction mixture is crucial for effective troubleshooting. The following analytical techniques are most useful:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for both identifying and quantifying the components of your reaction mixture.[1][7][8]

    • Identification: The mass spectrometer will show distinct molecular ion peaks for your starting material, mono-substituted product, and the bis-piperazine product, allowing for unambiguous identification.

    • Quantification: By integrating the peak areas in the chromatogram (assuming similar ionization efficiencies or using a calibration curve), you can determine the relative amounts of each component. The bis-piperazine product will typically have a different retention time than the mono-substituted product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species.[9][10][11]

    • ¹H NMR: Look for the disappearance of the N-H proton signal of the mono-substituted product and the appearance of new signals corresponding to the second substituent in the bis-piperazine product. The symmetry of the bis-piperazine product often results in a simpler spectrum compared to the mono-substituted product. Integration of characteristic peaks can be used for quantification.

    • ¹³C NMR: The number of carbon signals can help distinguish between the mono- and di-substituted products, especially if the bis-piperazine is a symmetrical molecule.

Frequently Asked Questions (FAQs)

Q1: Is it ever advantageous to intentionally synthesize the bis-piperazine product?

Yes, in many applications, the symmetrically substituted 1,4-bis-piperazine is the desired product.[12] In these cases, the reaction conditions would be adjusted to favor di-substitution, for example, by using at least two equivalents of the electrophile per equivalent of piperazine.

Q2: What is the role of steric hindrance in preventing bis-piperazine formation?

Steric hindrance can play a significant role.[13] If the electrophile is bulky, the initial substitution on one of the nitrogen atoms can sterically hinder the approach of a second molecule of the electrophile to the remaining nitrogen atom. This effect can be exploited to improve the selectivity for mono-substitution.

Q3: Are there any alternatives to using a large excess of piperazine to achieve mono-substitution?

The most common and often most effective alternative is the use of a protecting group strategy.[3]

Protecting Group Strategy Workflow:

  • Protection: React piperazine with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-piperazine. This reaction is typically high-yielding and the product is easily purified.

  • Alkylation/Arylation: Perform your desired substitution reaction on the unprotected nitrogen of N-Boc-piperazine.

  • Deprotection: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the desired mono-substituted piperazine.

While this adds two steps to your synthesis, it often provides a much cleaner reaction and simplifies purification, leading to a higher overall yield of the desired product.

Protecting_Group_Strategy Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine 1. Protection (e.g., Boc₂O) Alkylated_Boc_Piperazine N-Alkylated-N'-Boc-Piperazine Boc_Piperazine->Alkylated_Boc_Piperazine 2. Alkylation/ Arylation Mono_Alkylated_Piperazine Desired Mono-Alkylated Piperazine Alkylated_Boc_Piperazine->Mono_Alkylated_Piperazine 3. Deprotection (e.g., TFA, HCl)

Caption: Workflow for mono-alkylation of piperazine using a protecting group strategy.

Q4: How does the choice of base impact the formation of the bis-piperazine product?

The base plays a crucial role in neutralizing the acid that is formed during the reaction (e.g., HBr or HI in an alkylation with an alkyl halide).

  • Non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used.

  • The amount of base is important. Using only one equivalent of base with free piperazine can lead to the in-situ formation of the piperazine mono-salt, which can help to suppress di-alkylation. However, if a large excess of a strong base is used, it will keep both the starting piperazine and the mono-substituted product in their free base forms, potentially increasing the rate of di-substitution.

Visualizing the Reaction Pathway

The following diagram illustrates the competitive reaction pathways leading to the desired mono-substituted product and the undesired bis-piperazine side product.

Bis_Piperazine_Formation Piperazine Piperazine NH NH Mono_Substituted Mono-substituted Piperazine NR NH Piperazine:N1->Mono_Substituted Desired Reaction Electrophile1 Electrophile (R-X) Bis_Piperazine Bis-piperazine NR NR Mono_Substituted:N2->Bis_Piperazine Side Reaction Electrophile2 Electrophile (R-X)

Caption: Competitive reaction pathways in piperazine N-alkylation.

We trust this guide will be a valuable resource in your synthetic endeavors. Should you have further questions or require more specific application support, please do not hesitate to contact our technical support team.

References

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents. (n.d.).
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents. (n.d.).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved February 5, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

  • dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity - TÜBİTAK Academic Journals. (n.d.). Retrieved February 5, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved February 5, 2026, from [Link]

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity - TÜBİTAK Academic Journals. (n.d.). Retrieved February 5, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (n.d.). Retrieved February 5, 2026, from [Link]

  • The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 5, 2026, from [Link]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- D]pyrimidines, Purines,[2][14][15]Triazolo[5][16]pyridines, and Related Deaza-Compounds - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Metal Impurity Removal for Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Guide Version: 4.2 (ICH Q3D Compliant) Topic: Removal of Residual Metal Catalysts (Pd, Cu, Ni, Rh) from Piperazin-2-one Scaffolds

🛑 Critical Alert: The "Chelation Trap"

Read this before starting your workup. Piperazin-2-ones are privileged chelators . Unlike simple aromatics, the piperazin-2-one scaffold contains a secondary amine (N4) and an amide carbonyl (O1) positioned in a way that can form stable 5- or 6-membered chelate rings with transition metals.

The Consequence: Standard washes (brine, EDTA) often fail because the product binds the metal tighter than the wash solution. You must use high-affinity scavengers based on Hard-Soft Acid-Base (HSAB) theory to break this complex.

Module 1: Diagnosis & Detection

Identify the enemy before you fight it.

Q: How do I know if my color change is metal contamination or conjugated impurities?

A: Visual inspection is unreliable. Palladium-piperazinone complexes often appear yellow-orange or tan , indistinguishable from many organic impurities.

  • The "Quick-Check" Test: Take 10 mg of crude product, dissolve in 1 mL MeOH. Add 1 drop of 1% sodium sulfide (

    
    ) solution. A dark brown/black precipitate indicates heavy metal load (>100 ppm).
    
  • The Gold Standard: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) . You must quantify against ICH Q3D limits.

ICH Q3D Permitted Daily Exposure (PDE) Limits (Oral): | Element | Class | PDE (


 g/day ) | Concentration Limit (10g daily dose) |
| :--- | :--- | :--- | :--- |
| Pd (Palladium)  | 2B | 100 | 10 ppm |
| Cu (Copper)  | 3 | 3000 | 300 ppm |
| Ni (Nickel)  | 2A | 200 | 20 ppm |
| Rh (Rhodium)  | 2B | 100 | 10 ppm |

Module 2: Scavenger Selection Strategy

Don't guess. Match the scavenger to the metal and solvent.

The Scavenger Matrix

For piperazin-2-ones, we recommend Silica-supported scavengers over activated carbon. Carbon often traps the polar piperazinone product, leading to yield loss.

Scavenger TypeFunctional GroupBest For (Metals)MechanismCompatibility
Si-TMT TrimercaptotriazinePd(II), Pd(0), Ru, Rh Strongest affinity (Soft-Soft). Breaks amine-Pd bonds.Compatible with MeOH, DMSO, DMF, Water.
Si-Thiol PropylthiolAg, Hg, Cu, PbGeneral purpose. Good for Cu-catalyzed cyclizations.Broad solvent compatibility.
Si-DMT DimercaptotriazinePd, Pt, IrSimilar to TMT but slightly different selectivity profile.Good for flow chemistry.
Si-TAAcOH Triamine TetraacetateNi, Cu, Fe (Harder metals)Chelation (EDTA-like).Best in water or aqueous/organic mixtures.
Decision Logic: Selecting the Right Path

ScavengerSelection Start Identify Metal Impurity MetalType Which Metal? Start->MetalType Pd_Rh_Ru Pd, Rh, Ru (Soft Metals) MetalType->Pd_Rh_Ru Noble Metals Cu_Ni_Fe Cu, Ni, Fe (Hard/Borderline) MetalType->Cu_Ni_Fe Base Metals SolventCheck Product Solubility? Pd_Rh_Ru->SolventCheck Rec_Thiol Recommendation: Si-Thiol Cu_Ni_Fe->Rec_Thiol Cu (Soft-ish) Rec_TAAcOH Recommendation: Si-TAAcOH (EDTA equivalent) Cu_Ni_Fe->Rec_TAAcOH Ni/Fe (Hard) Organic DCM, EtOAc, THF SolventCheck->Organic Polar MeOH, DMF, DMSO SolventCheck->Polar Rec_TMT Recommendation: Si-TMT (Best for Pd removal) Organic->Rec_TMT Polar->Rec_TMT Optimization Optimization Rec_TMT->Optimization If < 90% removal, increase Temp to 50°C

Caption: Decision tree for selecting silica-based scavengers based on metal type and solvent system.

Module 3: Execution Protocols

Standard Operating Procedures (SOPs) for the lab.

Protocol A: Batch Mode (Standard)

Use case: < 100g scale, reaction mixture or isolated crude.

  • Dissolution: Dissolve crude piperazin-2-one in 10-20 volumes of solvent (THF, MeOH, or EtOAc).

    • Note: If using DMF/DMSO, dilute with EtOAc if possible to facilitate filtration later.

  • Loading: Add Si-TMT (or selected scavenger) at a ratio of 3-5 equivalents relative to the residual metal (not the product).

    • Calculation: If you used 5 mol% Pd catalyst, add 15-25 mol% of scavenger relative to the starting material.

    • Alternative: Add 10-20% w/w of scavenger relative to the crude mass if metal content is unknown.

  • Incubation: Stir at 40-50°C for 4-16 hours.

    • Why Heat? Piperazin-2-one complexes are kinetically stable. Heat increases the exchange rate between the product-bound metal and the scavenger.

  • Filtration: Filter through a pad of Celite or a 0.45

    
    m membrane filter.
    
  • Wash: Wash the filter cake with clean solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check metal content.

Protocol B: Flow Mode (High Efficiency)

Use case: Scale-up (>100g) or stubborn impurities.

  • Cartridge Prep: Pack a stainless steel or polypropylene column with Si-TMT .

  • Conditioning: Flush the column with pure solvent (same as your product solvent).

  • Operation: Pump the product solution through the column at a flow rate allowing 10-20 minutes of residence time .

    • Recirculation:[1][2] For extremely high loads (>1000 ppm), recirculate the solution through the column for 2-4 hours.

  • Recovery: Flush with 2 column volumes of solvent to recover product.

Module 4: Troubleshooting & FAQs

Q: I used Si-TMT, but my Pd levels are still ~50 ppm. Why?

A: This is likely due to kinetic inhibition . The Pd is tightly bound to the piperazinone nitrogens.

  • Fix 1 (Thermal Shift): Increase temperature to 60-70°C during scavenging.

  • Fix 2 (Solvent Switch): If in DCM, switch to MeOH or THF. DCM is non-coordinating; MeOH can help solvate the complex and assist in ligand exchange.

  • Fix 3 (The "Spike"): Add 1% w/w Activated Carbon alongside the silica scavenger. Sometimes a dual-mode attack works best, though watch for yield loss.

Q: My product is water-soluble. Can I use these scavengers?

A: Yes. Silica backbones are insoluble in water.

  • Protocol: Dissolve product in water. Add Si-TMT or Si-TAAcOH (better for Ni/Cu in water). Stir, then filter.[2][3] The scavenger stays behind; your clean product is in the filtrate.

Q: Can I just use extraction (LLE)?

A: Rarely effective for piperazin-2-ones.

  • Why: The amphiphilic nature of piperazin-2-ones often leads to emulsions or poor partition coefficients. Furthermore, the metal complex itself might be more organic-soluble than you expect, tracking with the product into the organic layer.

Q: How do I remove Copper (Cu) after an Ullmann coupling?

A: Copper binds avidly to the amide oxygen.

  • Recommendation: Use Si-Thiol or Si-TAAcOH .

  • Wash Trick: Before scavenging, wash the organic layer with 10% aqueous ammonium hydroxide (

    
    ) . The ammonia competes for the Cu, forming the deep blue 
    
    
    
    complex, which washes away. Then use the scavenger to polish the remaining ppm.

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] (2019). Guideline Q3D(R2) on elemental impurities. Link

  • Biotage Metal Scavenging User Guide . Biotage AB. (2017).[4] Strategies for the removal of Pd, Cu, and other metals. Link

  • Welch, C. J., et al. (2005). "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, 9(2), 198-205. Link

  • Garrett, C. E., & Prasad, K. (2004). "The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions." Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • PhosphonicS Workflow Guide . (2020). Metal Scavenger Selection Guide for API Synthesis. Link

Sources

Technical Support Center: Enhancing the Solubility of Piperazin-2-one Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered with piperazin-2-one-based compound libraries during biological screening. The following sections are designed to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Piperazin-2-one Scaffold and the Solubility Challenge

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, frequently appearing in libraries targeting a wide range of biological targets.[1] Its synthetic tractability allows for the creation of vast and diverse libraries.[2] However, as with many heterocyclic compounds, increasing molecular complexity and lipophilicity during library synthesis can often lead to poor aqueous solubility.[3][4] This presents a significant hurdle for biological screening, as compounds must be in solution to interact with their targets.[5][6] Poor solubility can lead to a host of problems, including underestimated compound potency, inaccurate structure-activity relationships (SAR), and false negatives in high-throughput screening (HTS).[7][8]

This guide will walk you through a systematic approach to diagnosing and resolving solubility issues with your piperazin-2-one libraries, ensuring the integrity and reliability of your screening data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions in a practical Q&A format.

Initial Observations and Diagnosis

Q1: I've prepared my piperazin-2-one library in DMSO, but I see precipitation when I dilute the compounds into aqueous assay buffer. What's happening?

A: This is a classic sign of a compound "crashing out" of solution and indicates that its aqueous solubility limit has been exceeded. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many non-polar compounds.[7] However, when the DMSO stock is diluted into an aqueous buffer for a biological assay, the overall solvent environment becomes predominantly aqueous. If the compound's intrinsic aqueous solubility is low, it can no longer stay dissolved and precipitates.[7] It's crucial to distinguish between kinetic and thermodynamic solubility at this stage.[9][10] What you are observing is likely an issue with kinetic solubility, which is the concentration at which a compound, pre-dissolved in an organic solvent, begins to precipitate in an aqueous medium.[10][11]

Q2: How can I quickly assess the solubility of my library members before running a full screen?

A: A preliminary turbidimetric solubility assay is a rapid and effective method for early-stage assessment. This can be performed in a microplate format.

  • Principle: The assay measures the increase in light scattering (turbidity) as a compound precipitates out of solution.

  • Brief Protocol:

    • Prepare serial dilutions of your compounds in DMSO.

    • Add these dilutions to your aqueous assay buffer in a clear-bottom microplate.

    • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

    • Read the absorbance at a wavelength where the compounds do not absorb (e.g., 600-700 nm) using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

This allows you to flag potentially problematic compounds early and prioritize them for solubility enhancement strategies.

Strategic Solutions for Solubility Enhancement

Q3: My lead piperazin-2-one hit has poor solubility. What are my options to improve it for further biological characterization?

A: You have several strategies at your disposal, ranging from simple formulation adjustments to chemical modification. The choice depends on the stage of your project and the properties of your specific compound.[5][6]

Here is a decision-making workflow:

Solubility_Enhancement_Workflow cluster_formulation Formulation Strategies Start Poorly Soluble Hit pH_Mod Can pH be modified? Start->pH_Mod Co_Solvent Co-solvent Addition Feasible? pH_Mod->Co_Solvent No Adjust Buffer pH Adjust Buffer pH pH_Mod->Adjust Buffer pH Yes Salt_Form Compound Ionizable? Co_Solvent->Salt_Form No Add Co-solvent (e.g., PEG 400) Add Co-solvent (e.g., PEG 400) Co_Solvent->Add Co-solvent (e.g., PEG 400) Yes Excipients Consider Excipients Salt_Form->Excipients No Perform Salt Screen Perform Salt Screen Salt_Form->Perform Salt Screen Yes Chem_Mod Chemical Modification Excipients->Chem_Mod

Caption: Decision workflow for enhancing compound solubility.

Q4: How does pH adjustment work, and what are the limitations?

A: The piperazin-2-one scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the pKa of the specific derivative.[1] For basic piperazin-2-one derivatives, decreasing the pH (making the solution more acidic) will lead to protonation, forming a more soluble cationic species.[12][13][14] Conversely, for acidic derivatives, increasing the pH (making the solution more basic) will result in deprotonation to form a more soluble anionic species.

  • Causality: The charged (ionized) form of a molecule is generally more polar and thus more soluble in aqueous media than the neutral form.[15]

  • Limitations: The allowable pH range is dictated by the stability of your compound and the requirements of your biological assay.[16] Extreme pH values can denature proteins or interfere with cellular processes. Always run a vehicle control at the modified pH to ensure it doesn't affect the assay readout.

Q5: What are co-solvents, and how do I choose the right one?

A: Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase the solubility of poorly soluble compounds.[17][18][19] They work by reducing the polarity of the solvent system. Common co-solvents for biological assays include:

Co-solventTypical Concentration RangeConsiderations
Ethanol1-5% (v/v)Can affect enzyme activity and cell viability at higher concentrations.[20]
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Generally well-tolerated in many assays; can be viscous.[21]
Propylene Glycol1-10% (v/v)Similar properties to PEG 400.
  • Causality: By adding a less polar co-solvent, you create a solvent mixture with a dielectric constant intermediate between water and the pure co-solvent, which can better accommodate lipophilic molecules.[17]

  • Best Practice: Always test the tolerance of your assay to the chosen co-solvent by running a dose-response curve of the co-solvent alone. The final concentration should be the lowest that achieves the desired compound solubility while having a minimal impact on the assay.

Q6: My compound is a weak base. Can I use salt formation to improve its solubility?

A: Absolutely. Salt formation is one of the most effective and widely used methods for increasing the solubility and dissolution rate of ionizable drugs.[15][22][23] The basic nitrogen atoms in the piperazine ring are ideal for forming salts with various acids.[24]

  • Principle: By reacting your basic piperazin-2-one derivative (the free base) with an acid, you form a salt. This salt will have a higher aqueous solubility than the free base, especially in neutral pH solutions.[15]

  • Screening: A salt screening study involves reacting the compound with a panel of pharmaceutically acceptable acids (counter-ions) to identify a stable, crystalline salt with optimal solubility and physical properties.[23][25]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Thermodynamic Solubility Measurement

This protocol determines the equilibrium solubility of a compound, which is a more definitive measure than kinetic solubility.[26]

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.

Materials:

  • Solid compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Filtration device (e.g., 0.45 µm PVDF syringe filters)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a glass vial. The goal is to have undissolved solid remaining.

  • Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.[16]

  • Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your analytical method.

  • Prepare a standard curve of the compound in the same diluent.

  • Analyze the diluted filtrate and the standards by HPLC-UV.

  • Calculate the concentration of the compound in the original filtrate using the standard curve, correcting for the dilution factor. This value is the thermodynamic solubility.

Protocol 2: High-Throughput Salt Screening

Objective: To rapidly identify suitable counter-ions for improving the solubility of a basic piperazin-2-one derivative.

Materials:

  • Stock solution of the basic compound in a suitable organic solvent (e.g., methanol, ethanol).

  • A panel of acidic counter-ions (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, etc.) as solutions in the same solvent.

  • 96-well microplate.

  • Plate shaker.

  • Microscope.

Procedure:

  • Dispense a fixed amount of the compound stock solution into each well of the microplate.

  • Add an equimolar amount of each different counter-ion solution to separate wells. Include a control well with only the compound and solvent.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.

  • Add the aqueous assay buffer to each well.

  • Seal the plate and shake for several hours at a controlled temperature.

  • Visually inspect each well under a microscope for the presence of crystalline material and note any differences in the amount of undissolved solid.

  • For a more quantitative assessment, the amount of dissolved compound can be measured by taking an aliquot of the supernatant, filtering, and analyzing by HPLC-UV, as described in Protocol 1.

Wells that show less precipitate or a higher concentration of dissolved compound indicate promising salt forms for further investigation.[25]

Compound Management and Storage

Q7: How should I store my piperazin-2-one library to prevent solubility-related issues over time?

A: Proper storage is critical to maintain the integrity of your compound library.[27][28]

  • Solid Compounds: Store as dry powders in a desiccated environment at room temperature or refrigerated, protected from light.

  • DMSO Stocks: Store at -20°C in tightly sealed containers to minimize water absorption by the hygroscopic DMSO.[29] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[7] It is best practice to prepare smaller aliquots of your stock solutions for single use.

Compound_Storage Start Compound Library Solid Store as Solid Start->Solid DMSO Store in DMSO Start->DMSO Solid_Cond Dry, dark, controlled temp. Solid->Solid_Cond DMSO_Cond -20°C, sealed, aliquot DMSO->DMSO_Cond

Caption: Best practices for compound library storage.

By following these guidelines and systematically applying the troubleshooting strategies and protocols outlined above, you can effectively manage and overcome the solubility challenges associated with piperazin-2-one libraries, leading to more reliable and reproducible results in your biological screening campaigns.

References

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Yadav, D., et al. (2021). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Wang, J., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • Neerup, R., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 4892-4897. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • MDPI. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • ACS Publications. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

  • National Institutes of Health. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Allen, L. V., Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International journal of pharmaceutical compounding, 24(2), 114–118. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • ResearchGate. (2025). Solubility enhancement of COX-2 inhibitors using various solvent systems. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476–484. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Journal of Pharmaceutical Research and Development. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • National Institutes of Health. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug discovery today. Technologies, 7(2), e91–e97. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • YouTube. (2020, April 22). Impact of pH on Solubility. [Link]

  • Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ScienceDirect. (2025). Co-solvent. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility… temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). An evaluation of salt screening methodologies. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • ResearchGate. (2025). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. [Link]

  • National Institutes of Health. (n.d.). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. [Link]

  • MDPI. (n.d.). Mucoadhesive Buccal Patches Containing Resveratrol and/or Erythromycin-Loaded Lipid Microparticles as a Potential Targeted Strategy for the Prevention and Management of MRONJ in Patients Undergoing Oral Surgery. [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of Piperazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-2-ONE-REGIO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Decision Matrix

The Core Challenge: Piperazin-2-ones present a classic "dichotomous nucleophile" problem. You have two nitrogen centers with vastly different electronic profiles:

  • N4 (Amine):

    
     hybridized, moderately basic, highly nucleophilic. Reacts readily under mild conditions.
    
  • N1 (Amide):

    
     hybridized, non-basic, poor nucleophile (unless deprotonated), acidic proton (
    
    
    
    ).

The Golden Rule of Regioselectivity:

You cannot reliably alkylate N1 in the presence of a free N4. Thermodynamics and kinetics both favor N4 alkylation. To target N1, you must install an orthogonal protecting group (PG) on N4.

Workflow Visualization

G Start Starting Material: Piperazin-2-one Decision Which Nitrogen do you target? Start->Decision Path_N4 Target: N4 (Amine) Decision->Path_N4 Path A Path_N1 Target: N1 (Amide) Decision->Path_N1 Path B Condition_N4 Strategy: Direct Alkylation or Reductive Amination Path_N4->Condition_N4 Check_Prot Is N4 Protected? Path_N1->Check_Prot Result_N4 Product: N4-Alkyl-Piperazin-2-one Condition_N4->Result_N4 Mild Base / Reductant Action_Prot CRITICAL STEP: Install PG on N4 (Boc, Cbz, Bn) Check_Prot->Action_Prot No Action_Deprot Deprotonation: Strong Base (NaH, LiHMDS) Solvent: DMF/THF Check_Prot->Action_Deprot Yes Action_Prot->Action_Deprot Result_N1 Product: N1-Alkyl-Piperazin-2-one Action_Deprot->Result_N1 Electrophile (R-X)

Figure 1: Decision tree for selecting the correct synthetic pathway based on the target nitrogen.

Knowledge Base: Mechanism & Control

Module A: Targeting N4 (The Amine)

Mechanism:


 or Reductive Amination.
Because N4 is a secondary amine, it is significantly more nucleophilic than the amide N1.
  • Preferred Method: Reductive Amination (Aldehyde + STAB/NaCNBH

    
    ). This prevents over-alkylation (quaternization) which is common with alkyl halides.
    
  • Alternative: Alkyl halides with weak bases (

    
    , 
    
    
    
    ) in MeCN or Acetone.
Module B: Targeting N1 (The Amide)

Mechanism: Irreversible Deprotonation (


 via Amidate Anion).
To alkylate N1, you must remove the amide proton. This requires a base with a 

> 18.
  • Prerequisite: N4 must be blocked (e.g., N-Boc, N-Cbz). If N4 is free, the base will deprotonate N1, but the electrophile may still react with N4 (or you get polymerization).

  • The "C3-Alkylation" Trap: The carbon alpha to the carbonyl (C3) is also acidic (

    
    ). If you use a base that is too strong (like 
    
    
    
    -BuLi) or allow the temperature to rise too high, you risk C-alkylation or racemization of chiral centers at C3.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing a mixture of N1 and N4 alkylation."

Diagnosis: You likely attempted to alkylate N1 without protecting N4, or your protecting group is labile under the reaction conditions. Solution:

  • Verify Protection: Ensure N4 is capped with a robust group (Boc is standard; stable to base).

  • Protocol Adjustment: If you cannot protect N4 (rare), you must exploit the

    
     difference. However, this is low-yield. The only reliable fix is: Protect N4 
    
    
    
    Alkylate N1
    
    
    Deprotect.
Issue 2: "My yield is low (<30%) for N1 alkylation."

Diagnosis: The amidate anion (N1) is a hard nucleophile but can be sterically hindered by the adjacent carbonyl and C3 substituents. Corrective Actions:

  • Solvent Switch: Switch from pure THF to a DMF/THF (1:1) mixture. DMF solvates the cation (Na

    
    ), making the amidate anion "naked" and more reactive.
    
  • Additive: Add 18-crown-6 (if using KHMDS) or 15-crown-5 (if using NaH) to sequester the metal cation.

  • Temperature: Deprotonate at

    
    C, then warm to Room Temp (RT) before adding the electrophile.
    
Issue 3: "I am observing racemization at the C3 position."

Diagnosis: This occurs when the base deprotonates C3 (forming an enolate) instead of/in addition to N1. Corrective Actions:

  • Base Selection: Stop using alkyl lithiums (

    
    -BuLi). Switch to NaH  or LiHMDS . NaH is generally kinetic enough to deprotonate N1 without touching C3 at 
    
    
    
    C.
  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base. Excess base attacks C3.

Issue 4: "The reaction solidifies or gums up."

Diagnosis: The sodium salt of the piperazinone is often insoluble in non-polar solvents. Solution: Dilute with DMF. If strictly avoiding DMF, use HMPA or DMPU as co-solvents to break up aggregates.

Standardized Protocols

Protocol A: Regioselective N1-Alkylation (The "Gold Standard")

Use this when N4 is protected (e.g., 4-Boc-piperazin-2-one).

Reagents:

  • Substrate: 4-Boc-piperazin-2-one (1.0 equiv)

  • Base: NaH (60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the N4-protected substrate in anhydrous DMF. Cool to 0°C (ice bath).

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes .
    
    • Checkpoint: The solution should turn slightly yellow/cloudy (formation of the sodium amidate).

  • Alkylation: Add the electrophile dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours (monitor by TLC/LCMS).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash organics with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .
Protocol B: Regioselective N4-Alkylation (Reductive Amination)

Use this when N4 is free and N1 is unsubstituted.

Reagents:

  • Substrate: Piperazin-2-one (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve substrate and aldehyde in DCE at RT. Stir for 30–60 mins.

    • Note: If the aldehyde is unreactive, add catalytic acetic acid (1-2 drops).

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
  • Workup: Extract with DCM. The product is often polar; ensure the aqueous layer is basic (pH > 9) to keep the amine deprotonated for extraction.

Comparative Data: Base & Solvent Effects[2][3]

VariableRecommendationWhy?Risk Factor
Base: NaH High Irreversible deprotonation; clean reaction.Flammable; moisture sensitive.
Base: K2CO3 Low (for N1)Too weak for amide N1 (

mismatch).
Incomplete reaction; long times.
Base: LiHMDS MediumGood for sensitive substrates; soluble.Can cause C3 epimerization if warm.
Solvent: DMF High Excellent solubility; accelerates

.
Difficult to remove (requires LiCl wash).
Solvent: THF MediumEasy workup; safer.Poor solubility of amidate anions.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Heterocycle Principles).

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Establishes the foundational theory of N-alkylation in heterocycles with multiple nitrogen centers (kinetic vs. thermodynamic control).
    • URL:[Link]

  • Enantioselective Synthesis of Piperazin-2-ones.

    • Source: Journal of Organic Chemistry (ACS).[2]

    • Relevance: Details the use of protecting groups (Boc/Cbz) to control regioselectivity during the synthesis of chiral piperazinones and highlights C3-acidity issues.
    • URL:[Link]

  • Practical Synthesis of N-Alkylpiperazines (Methodology).

    • Source: ResearchGate / Synthetic Communic
    • Relevance: Provides experimental validation for the "Protect-Alkylate-Deprotect" workflow to achieve high regioselectivity.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of Piperazin-2-one Scaffolds Versus Sorafenib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Potency and Selectivity

In the landscape of targeted cancer therapy, multi-kinase inhibitors have become a cornerstone of treatment for various malignancies. Sorafenib (Nexavar®), a well-established therapeutic agent, exemplifies this class by exerting its anti-tumor effects through the inhibition of several key kinases involved in tumor cell proliferation and angiogenesis.[1][2][3] This guide provides a comparative analysis of the kinase inhibitory activity of Sorafenib against emerging compounds built upon the piperazin-2-one scaffold, a derivative of the medicinally significant piperazine heterocycle.[4][5][6] We will delve into the quantitative inhibitory data, the underlying mechanisms of action, and the detailed experimental protocols required for a rigorous comparative assessment.

The Clinical Benchmark: Sorafenib's Multi-Kinase Inhibition Profile

Sorafenib's efficacy stems from its ability to simultaneously target multiple components of critical signaling pathways.[7] Its primary targets include the serine/threonine kinase Raf (specifically RAF-1 and B-RAF) in the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, as well as several receptor tyrosine kinases (RTKs) that drive angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[2][3][8] This dual mechanism of inhibiting both the tumor cell and its blood supply contributes to its clinical utility in treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2]

The inhibitory potency of Sorafenib against its key targets is typically quantified by the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the kinase activity in vitro.

Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib

Kinase TargetIC50 (nM)PathwayReference
RAF-16Proliferation (RAS/RAF/MEK/ERK)[8]
B-RAF (wild-type)22Proliferation (RAS/RAF/MEK/ERK)[8]
B-RAF (V600E mutant)38Proliferation (RAS/RAF/MEK/ERK)[8]
VEGFR-126Angiogenesis[8]
VEGFR-290Angiogenesis[8]
VEGFR-320Angiogenesis[8]
PDGFR-β57Angiogenesis / Pericyte Recruitment[8]
c-KIT68Proliferation / Survival[8]
FLT-358Hematopoiesis / Proliferation[8]
RET43Proliferation / Survival[8]

The Challenger: Piperazine Scaffolds in Kinase Inhibitor Design

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules across a wide range of therapeutic areas.[4][5][6] Its conformational flexibility and the ability to modify its two nitrogen atoms allow for fine-tuning of physicochemical properties and target interactions.[4] This has made it a popular core structure for the design of novel kinase inhibitors.[6][9]

Recent research has focused on synthesizing and evaluating various piperazine derivatives, including those based on the piperazin-2-one structure, as potent and selective kinase inhibitors. A significant number of these efforts have been directed towards inhibiting VEGFR-2, a critical mediator of angiogenesis and a key target of Sorafenib.

Table 2: Representative In Vitro Kinase Inhibitory Activity of Novel Piperazine Derivatives

Compound ClassSpecific Derivative (Example)Target KinaseIC50 (µM)Reference
Piperazine-Chalcone HybridsCompound VeVEGFR-20.57[10]
Piperazine-Chalcone HybridsCompound VdVEGFR-20.61[10]
Piperazine-based ThiazolidinonesCompound 11VEGFR-2<0.3[11]
Piperazine-based ThiazolidinonesCompound 13VEGFR-2<0.3[11]
Piperazine-based ThiazolidinonesCompound 16VEGFR-2<0.3[11]

Note: The IC50 values for the piperazine derivatives are reported in micromolar (µM) concentrations as per the cited literature. Direct comparison with Sorafenib's nanomolar (nM) potency highlights the ongoing optimization required for these newer scaffolds to match the benchmark.

Mechanistic Insights: Targeting the RAS/RAF/MEK/ERK Pathway

A primary mechanism of Sorafenib's anti-proliferative action is the blockade of the RAS/RAF/MEK/ERK signaling cascade.[7] This pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Sorafenib inhibits RAF kinases, thereby preventing the phosphorylation and activation of MEK, which in turn cannot activate ERK.[7] The inhibition of this cascade leads to decreased cell proliferation and increased apoptosis (programmed cell death).[1][7]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

Experimental Protocol: A Rigorous In Vitro RAF-1 Kinase Assay

To quantitatively compare the inhibitory potential of novel compounds like piperazin-2-one derivatives against a benchmark like Sorafenib, a robust and reproducible in vitro kinase assay is essential. Below is a detailed methodology for a non-radioactive, fluorescence-based assay for RAF-1, a key target of Sorafenib. This type of assay offers high throughput, sensitivity, and avoids the complications of handling radioactive materials.[12][13]

Principle: This assay measures the phosphorylation of a recombinant, inactive MEK-1 substrate by RAF-1. The detection of phosphorylated MEK-1 is achieved using an antibody specific to the phosphorylated form, which is then detected using a secondary antibody conjugated to a fluorophore or enzyme for signal generation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Causality: This buffer composition provides the optimal pH, divalent cations (Mg²⁺ is a crucial co-factor for ATP), and reducing environment for kinase activity while preventing non-specific binding.

    • ATP Solution: Prepare a stock solution of ATP in deionized water. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. For RAF-1, a concentration of 10-50 µM is often used.

    • Enzyme and Substrate: Dilute recombinant active RAF-1 kinase and inactive MEK-1 substrate to their final working concentrations in chilled Kinase Buffer. The optimal enzyme concentration needs to be determined empirically to achieve a linear reaction rate over the desired time course.[14]

    • Inhibitor Dilutions: Prepare a serial dilution of the test compounds (piperazin-2-one derivatives) and the reference compound (Sorafenib) in DMSO. A typical starting concentration for the dilution series might be 100 µM. Trustworthiness: A consistent, low percentage of DMSO (e.g., <1%) must be maintained across all wells to avoid solvent effects on enzyme activity.[15]

  • Assay Procedure:

    • Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well microplate.

    • Add 10 µL of the RAF-1 enzyme solution to each well and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of a solution containing both the MEK-1 substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear phase of the reaction.

    • Stop the reaction by adding 10 µL of a stop solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection:

    • Add 10 µL of a solution containing the primary antibody specific for phosphorylated MEK-1 (p-MEK). Incubate for 60 minutes at room temperature.

    • Add 10 µL of a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit-Alexa Fluor 488). Incubate for 30-60 minutes, protected from light.

    • Read the fluorescence intensity on a compatible microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive (DMSO vehicle) and negative (no ATP or potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Kinase_Assay_Workflow Prep 1. Reagent Preparation (Buffer, ATP, Enzyme, Inhibitors) Plate 2. Plate Inhibitors (Serial Dilutions in Microplate) Prep->Plate PreIncubate 3. Add Kinase (RAF-1) (Pre-incubation with Inhibitor) Plate->PreIncubate Initiate 4. Initiate Reaction (Add Substrate (MEK-1) + ATP) PreIncubate->Initiate Incubate 5. Kinase Reaction (Incubate at 30°C) Initiate->Incubate Stop 6. Stop Reaction (Add EDTA) Incubate->Stop Detect1 7. Detection Step 1 (Add Primary Antibody for p-MEK) Stop->Detect1 Detect2 8. Detection Step 2 (Add Fluorescent Secondary Ab) Detect1->Detect2 Read 9. Read Fluorescence Detect2->Read Analyze 10. Data Analysis (Calculate IC50) Read->Analyze

Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.

Concluding Remarks

Sorafenib remains a critical therapeutic agent due to its well-characterized, multi-targeted inhibitory profile. The data clearly shows its potent, low-nanomolar activity against key kinases in both proliferation and angiogenesis pathways.[8] The piperazine scaffold, and by extension piperazin-2-one derivatives, represents a promising and versatile platform for the development of new kinase inhibitors.[9][10][11] While the currently published examples targeting VEGFR-2 show activity in the sub-micromolar range, they have not yet achieved the potency of Sorafenib.

The path forward for researchers in this field involves leveraging the modular nature of the piperazine scaffold to perform structure-activity relationship (SAR) studies. The goal is to optimize substitutions on the core ring to enhance potency to nanomolar levels and to improve selectivity against a desired kinase or a specific panel of kinases. The detailed experimental protocols provided herein offer a self-validating system for accurately determining these crucial parameters, ensuring that newly synthesized compounds can be rigorously and reliably compared to established benchmarks like Sorafenib.

References

  • Sorafenib and Piperine co-loaded PLGA nanoparticles: Development, characterization, and anti-cancer activity against hepatocellular carcinoma cell line - PMC - NIH. National Institutes of Health. [Link]

  • Sorafenib and Piperine co-loaded PLGA nanoparticles: Development, characterization, and anti-cancer activity against hepatocellular carcinoma cell line - PubMed. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Taylor & Francis Online. [Link]

  • IC50s of sorafenib and metapristone on HCC cell lines in vitro. Data... ResearchGate. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. National Institutes of Health. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed. PubMed. [Link]

  • PharmGKB summary: Sorafenib Pathways - PMC. National Institutes of Health. [Link]

  • IC50 values of sorafenib and its combination with β-caryophyllene,... | Download Scientific Diagram. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • A novel assay for the measurement of Raf-1 kinase activity - PubMed. PubMed. [Link]

  • Design of sorafenib analogues and derivatives. ResearchGate. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. [Link]

  • c-RAF (Y340D, Y341D) Kinase Assay Kit. BPS Bioscience. [Link]

  • A novel assay for the measurement of Raf-1 kinase activity. ResearchGate. [Link]

  • Sorafenib-Inhibited Signaling: Emerging Evidence of RAFIndependent Pathways as Potential Therapeutic Targets in Hepatocellular C. SciSpace. [Link]

Sources

Comparative Guide: Cytotoxicity of Piperazinone Derivatives vs. Staurosporine in MTT Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anticancer drug discovery, Staurosporine serves as the ubiquitous "gold standard" positive control due to its extreme potency and broad-spectrum kinase inhibition. However, its lack of selectivity renders it clinically limited. Conversely, Piperazinone derivatives (specifically piperazin-2-ones and fused piperazine scaffolds) have emerged as tunable "challengers," offering targeted cytotoxicity with superior Selectivity Indices (SI).

This guide objectively compares these two distinct classes within the context of MTT colorimetric assays, providing experimental protocols, mechanistic insights, and performance data to assist researchers in validating novel chemotherapeutics.

Part 1: The Contenders – Chemical & Mechanistic Profiles

Staurosporine: The Pan-Kinase "Hammer"

Staurosporine is an alkaloid isolated from Streptomyces staurosporeus. It is a potent, ATP-competitive inhibitor of kinases including PKC, PKA, CDK2, and tyrosine kinases.

  • Mechanism: Induces the intrinsic apoptotic pathway via mitochondrial cytochrome c release and Caspase-3 activation.

  • Role in Assays: Due to its nanomolar (nM) potency across nearly all cell lines, it validates that the MTT assay system is functional. If Staurosporine fails to kill cells, the assay conditions (cell density, reagent quality) are suspect.

  • Limitation: It is a "blunt instrument" with high toxicity to non-malignant fibroblasts (e.g., HDF, MRC-5), resulting in a low Selectivity Index.

Piperazinone Derivatives: The Tunable "Scalpel"

Piperazinone (and the related piperazine) scaffolds are privileged structures in medicinal chemistry due to their conformational flexibility and ability to form hydrogen bonds with specific protein pockets (e.g., CDK2, Tubulin, VEGFR).

  • Mechanism: Unlike Staurosporine’s broad attack, these derivatives are often designed to target specific oncogenic drivers. For example, 3-(piperazinylmethyl)benzofuran derivatives act as Type II CDK2 inhibitors.

  • Advantage: While often less potent in absolute IC50 terms than Staurosporine, they frequently exhibit significantly lower toxicity toward normal cells, yielding a higher therapeutic window.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways triggered by Staurosporine (broad inhibition) versus targeted Piperazinone derivatives.

CytotoxicityPathways Staurosporine Staurosporine (Reference Control) PanKinase Pan-Kinase Inhibition (PKC, PKA, CDK, etc.) Staurosporine->PanKinase Broad ATP Competition Piperazinone Piperazinone Derivative (Test Compound) Targeted Targeted Inhibition (e.g., CDK2, Tubulin) Piperazinone->Targeted Specific Binding MitoDysfunction Mitochondrial Dysfunction (MMP Loss) PanKinase->MitoDysfunction NormalTox High Toxicity to Normal Cells PanKinase->NormalTox Off-target effects Targeted->MitoDysfunction SelectiveTox Selective Toxicity (High SI) Targeted->SelectiveTox Preserves healthy cells Caspase3 Caspase-3/7 Activation MitoDysfunction->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Comparative signaling cascades. Staurosporine induces broad kinase collapse leading to high general toxicity, whereas Piperazinone derivatives offer targeted apoptosis with improved selectivity.

Part 3: Comparative Performance Data

The table below synthesizes data from recent medicinal chemistry studies comparing specific Piperazinone-based compounds against Staurosporine or standard clinical agents.

Table 1: IC50 Comparison (µM) in Human Cancer Cell Lines

Compound ClassSpecific DerivativeTargetCell LineIC50 (µM)Reference
Control Staurosporine Pan-KinasePanc-1 (Pancreatic)0.057 [1]
PiperazinoneBenzofuran-Piperazine (13c)CDK2Panc-10.053[1]
PiperazinoneBis(thiazole)-Piperazine (9i)EGFR/KinaseHCT-116 (Colon)0.0012[2]
PiperazinoneAlepterolic Acid-Piperazine (3n)UnknownMDA-MB-231 (Breast)5.55[3]
Control Staurosporine Pan-KinaseHeLa (Cervical)0.01 - 0.10 [4]
PiperazinoneVindoline-Piperazine (23)TubulinMDA-MB-4681.00[5]

Key Insight: While Staurosporine consistently hits the nanomolar range (10–100 nM), advanced Piperazinone derivatives (like Compound 9i) can achieve comparable or superior potency (1.2 nM) while maintaining better safety profiles in non-malignant fibroblasts (HDF cells).

Part 4: Experimental Protocol (MTT Assay)

To generate valid comparative data, the MTT assay must be rigorously controlled. The metabolic conversion of MTT (yellow) to formazan (purple) by mitochondrial dehydrogenases is the proxy for viability.[1]

The Self-Validating Workflow

This protocol incorporates Staurosporine not just as a comparison, but as a system validator.

MTTProtocol Seeding Step 1: Cell Seeding (5-10k cells/well) Treatment Step 2: Treatment (24-72h) + Staurosporine Control Seeding->Treatment Adherence (24h) MTT_Add Step 3: MTT Addition (0.5 mg/mL) Treatment->MTT_Add Exposure complete Solubilization Step 4: Formazan Solubilization (DMSO) MTT_Add->Solubilization 4h Incubation (37°C) Read Step 5: Absorbance Read (570 nm) Solubilization->Read Crystals dissolved

Figure 2: Standardized MTT workflow ensuring rigorous comparison between test compounds and controls.

Detailed Methodology

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, store in dark at 4°C).

  • Staurosporine Stock: 1 mM in DMSO (Store at -20°C).

  • Test Compounds: Dissolve Piperazinone derivatives in DMSO.

Step-by-Step Procedure:

  • Seeding: Plate cells (e.g., MCF-7, HepG2) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
  • Treatment:

    • Negative Control: Media + 0.1% DMSO (Vehicle).

    • Positive Control (Staurosporine): Serial dilution (e.g., 1000 nM down to 1 nM). Expect >90% cell death at 1 µM.

    • Test Group (Piperazinones): Serial dilution (e.g., 100 µM down to 0.1 µM).

    • Critical: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT stock to each well. Incubate for 3–4 hours at 37°C.

    • Checkpoint: Check under microscope. Healthy control cells should show dark intracellular crystals; Staurosporine wells should show rounded, detached cells with minimal crystals.

  • Solubilization: Aspirate media carefully. Add 100-200 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability:



Plot Log(concentration) vs. % Viability to determine IC50 using non-linear regression (e.g., GraphPad Prism).

Part 5: Critical Analysis & Interpretation

When interpreting results, researchers should look for the following patterns:

  • The "Staurosporine Cliff": Staurosporine typically yields a steep dose-response curve with complete cell kill. If your Staurosporine curve is shallow or IC50 > 1 µM, your cells may be resistant, or the initial seeding density was too high (contact inhibition).

  • The "Piperazinone Plateau": Some piperazinone derivatives are cytostatic rather than cytotoxic. You may see viability plateau at 40-50% rather than dropping to 0%. This suggests cell cycle arrest (e.g., G2/M arrest via tubulin interaction) rather than immediate necrosis.

  • Selectivity Index (SI):

    • Calculate

      
      .
      
    • Staurosporine SI is typically < 5 (Poor).

    • Promising Piperazinone candidates should aim for SI > 10.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents. RSC Advances. [Link][2]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis. British Journal of Cancer. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences. [Link]

Sources

Comparative Technical Guide: Antifungal Efficacy of Piperazin-2-one Scaffolds vs. Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Novel Scaffolds

Fluconazole (FLC) remains the frontline prophylaxis for candidiasis, yet its fungistatic nature has driven the emergence of multi-drug resistant (MDR) strains, particularly Candida auris and Candida glabrata. The piperazin-2-one scaffold—a rigidified, oxidized derivative of the piperazine ring—has emerged as a "privileged structure" in antifungal design.

Unlike the basic piperazine ring found in itraconazole, the piperazin-2-one (ketopiperazine) introduces a carbonyl group at the C2 position. This modification reduces basicity, alters solubility profiles, and provides unique hydrogen-bonding vectors that enhance binding affinity to the heme cofactor of the target enzyme, Lanosterol 14


-demethylase (CYP51).

This guide objectively compares the Minimum Inhibitory Concentration (MIC) profiles of optimized piperazin-2-one derivatives against Fluconazole, supported by CLSI M27-A3 protocols and mechanistic pathway analysis.

Mechanism of Action: Target Engagement

Both Fluconazole and piperazin-2-one derivatives primarily target the ergosterol biosynthesis pathway. However, the structural rigidity of the piperazin-2-one core often allows for tighter binding in the hydrophobic channel of CYP51, potentially overcoming the H64 mutation often responsible for azole resistance.

Figure 1: Ergosterol Biosynthesis Inhibition Pathway

The following diagram illustrates the intervention points of Fluconazole and Piperazin-2-one derivatives within the fungal sterol pathway.

Antifungal_Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Target Enzyme: Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methylsterols (Accumulation) CYP51->ToxicSterols Inhibition Result MembraneFail Membrane Permeability Defect & Cell Death Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail Fluconazole Fluconazole (Azole Class) Fluconazole->CYP51 Inhibits (Reversible) Pip2One Piperazin-2-one Derivatives Pip2One->CYP51 Inhibits (High Affinity)

Caption: Figure 1: Dual-targeting potential. While both agents inhibit CYP51, piperazin-2-ones often exhibit enhanced lipophilicity, facilitating entry into the catalytic site even in the presence of efflux pump upregulation.

Comparative Data Analysis: MIC Values

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies involving N-substituted piperazin-2-one derivatives compared to clinical-grade Fluconazole.

Table 1: Comparative In Vitro Activity (MIC in


g/mL) 
Target OrganismStrain TypeFluconazole (FLC)Piperazin-2-one Derivatives*Performance Delta
Candida albicans ATCC 90028 (Sensitive)0.25 – 1.00.12 – 0.50Comparable/Superior
Candida albicans Clinical Isolate (Resistant)> 64.04.0 – 16.0High Potency (Overcomes Resistance)
Candida glabrata ATCC 9003016.0 – 32.02.0 – 8.04-8x More Potent
Aspergillus fumigatus Clinical Isolate> 64.0 (Inactive)8.0 – 32.0Moderate Activity (FLC is inactive)
Cryptococcus neoformans ATCC 901134.0 – 8.00.25 – 2.0Superior

*Note: Data represents the range for optimized C3-substituted or N1-aryl piperazin-2-one derivatives. Values are derived from broth microdilution assays (CLSI M27).

Key Technical Insights:
  • Resistance Breaking: The piperazin-2-one scaffold maintains efficacy against FLC-resistant strains. This is attributed to the "2-one" carbonyl group acting as a hydrogen bond acceptor that stabilizes the molecule within the mutated CYP51 pocket.

  • Spectrum: Unlike FLC, which has negligible activity against molds like Aspergillus, specific piperazin-2-one derivatives show moderate fungistatic activity against filamentous fungi.

Experimental Protocol: CLSI M27-A3 Microdilution

To replicate these findings, strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document. This protocol ensures that MIC values are reproducible and not artifacts of medium pH or inoculum density.

Reagents & Preparation[2][3][4][5][6]
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0

    
     0.1.
    
    • Why? Acidic pH reduces the activity of azole-based pharmacophores.

  • Solvent: Dissolve Piperazin-2-one derivatives in 100% DMSO.

    • Constraint: Final DMSO concentration in the well must be

      
       to avoid solvent toxicity.
      
Figure 2: The Self-Validating Workflow

This workflow includes critical "Stop/Go" checkpoints to ensure assay validity.

CLSI_Protocol Stock Compound Stock (DMSO) Dilution 2x Serial Dilution (RPMI-MOPS) Stock->Dilution 1:100 Step Plate 96-Well Plate Setup Dilution->Plate 100 µL Inoculum Inoculum Prep (0.5 McFarland) Adjust Adjust to 1-5 x 10^3 CFU/mL Inoculum->Adjust Adjust->Plate 100 µL Incubate Incubation 35°C, 24-48h Plate->Incubate ControlCheck VALIDATION CHECK: Growth Control (+) ? Sterility Control (-) ? Incubate->ControlCheck Read Read Endpoint (50% Inhibition) ControlCheck->Read Pass Fail Discard Assay ControlCheck->Fail Fail

Caption: Figure 2: CLSI M27-A3 Microdilution Workflow. The validation check (Growth/Sterility) is non-negotiable for data integrity.

Step-by-Step Procedure
  • Inoculum Standardization: Pick 5 colonies of C. albicans (24h old). Suspend in saline to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:50, then 1:20 in RPMI-MOPS to achieve the final working concentration of

    
     CFU/mL.
    
  • Plate Setup:

    • Columns 1-10: Drug dilutions (0.125 to 64

      
      g/mL).
      
    • Column 11: Growth Control (Medium + Inoculum + Solvent).

    • Column 12: Sterility Control (Medium only).

  • Endpoint Determination: Visual scoring.

    • MIC-2 (50% Inhibition): The lowest concentration showing prominent reduction in turbidity compared to the growth control. This is the standard endpoint for azoles and piperazin-2-ones.

    • Note: Do not use MIC-0 (100% clearing) for these fungistatic agents, as it leads to artificially high values.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1][2][3] CLSI.[1][2][3][4][5] [Link]

  • Upadhayaya, R. S., et al. (2016). "Synthesis and antifungal activity of novel piperazin-2-one derivatives against Fluconazole-resistant pathogens." Bioorganic & Medicinal Chemistry Letters. [Link] (Generalized citation for scaffold class).

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Species." Frontiers in Microbiology. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). "Epidemiology of Invasive Candidiasis: a Persistent Public Health Problem." Clinical Microbiology Reviews. [Link]

  • ChemIDPlus. (2023). "Structure and properties of Piperazin-2-one." National Library of Medicine. [Link]

Sources

Binding affinity (Ki) of 3-substituted piperazinones to target receptors

Technical Guide: Binding Affinity ( ) of 3-Substituted Piperazinones

Executive Summary: The Piperazinone Advantage

3-substituted piperazin-2-ones (2-oxopiperazines) represent a privileged scaffold in medicinal chemistry, primarily utilized as constrained peptidomimetics . Unlike flexible linear peptides that suffer from rapid proteolytic degradation and poor oral bioavailability, the piperazinone ring locks the molecule into a specific conformation (often mimicking a


This guide analyzes the binding performance of this scaffold against key targets—specifically Melanocortin-4 (MC4R) and Oxytocin receptors (OXTR) —and provides a validated protocol for determining

Comparative Performance Analysis

The following data compares 3-substituted piperazinones against standard ligands and alternative scaffolds.

Case Study A: Melanocortin-4 Receptor (MC4R) Agonists

Target Indication: Obesity and Energy Homeostasis[1]

In the development of MC4R agonists, 3-substituted piperazinones serve as replacements for highly basic, metabolically unstable guanidine moieties found in earlier peptide leads.

Table 1: Binding Affinity (


) Comparison at hMC4R
Compound ClassRepresentative Ligand

(nM)
Selectivity (MC4R vs MC1R)Pharmacokinetic Profile
Endogenous Peptide

-MSH
~1.0 - 5.0LowPoor (Rapid hydrolysis)
Synthetic Peptide NDP-

-MSH
0.85ModerateLow Oral Bioavailability
3-Substituted Piperazinone (R,R)-23c (Aryl-subst.) 1.0 High (>100x) High Stability
3-Substituted Piperazinone Propyl-analog 23 ~5 - 10 High Moderate Oral Bioavailability
Alternative ScaffoldLinear Piperazine>100LowModerate

Key Insight: The (R,R) stereochemistry at the 3-position is critical. Inverting the chiral center to (S,S) often results in a loss of affinity by 1–2 orders of magnitude, demonstrating the scaffold's ability to precisely vector functional groups into the receptor's chiral pocket.

Case Study B: Oxytocin Receptor (OXTR) Antagonists

Target Indication: Preterm Labor (Tocolytics)

Here, the piperazinone ring acts as a central core to orient hydrophobic aromatic rings, improving oral bioavailability compared to peptide antagonists.

Table 2: Binding Affinity (


) Comparison at hOXTR
CompoundScaffold Type

(hOXTR)
Selectivity (vs V1aR)Notes
Atosiban Cyclic Peptide~5.0 nMModerateIV administration only
L-371,257 Acetylpiperidine6.5 nMHighPoor oral bioavailability
L-372,662 3-Subst. Piperazinone 4.1 nM >500-fold 90% Oral Bioavailability (Rat)

Key Insight: The 3-substituted piperazinone (L-372,662) maintains the nanomolar affinity of the peptide (Atosiban) but solves the critical drug delivery hurdle of oral bioavailability.

Mechanism of Action: Structure-Activity Relationship (SAR)

The high affinity of 3-substituted piperazinones stems from their ability to mimic the



SAR Decision Tree

The following diagram illustrates the logic flow for optimizing the 3-position substituent to maximize affinity.

SAR_LogicStartBase Scaffold:Piperazin-2-onePos3Modify Position 3(Chiral Center)Start->Pos3Subst_TypeSubstituent Type?Pos3->Subst_TypeAlkylSmall Alkyl(Methyl/Ethyl)Subst_Type->AlkylBranchedBranched Alkyl(Isopropyl/Isobutyl)Subst_Type->BranchedArylAryl/Benzyl(Phe mimetic)Subst_Type->ArylResult_AlkylLow Affinity(Insufficient hydrophobic contact)Alkyl->Result_AlkylResult_BranchedModerate Affinity(Steric clash potential)Branched->Result_BranchedResult_ArylHigh Affinity(Pi-stacking/Hydrophobic pocket fill)Aryl->Result_ArylStereoCheck StereochemistryResult_Aryl->StereoOptimizationConfig_R(R)-Configuration(Often Preferred)Stereo->Config_RConfig_S(S)-Configuration(Often Inactive)Stereo->Config_S

Figure 1: SAR optimization logic for the 3-position of the piperazinone scaffold. Note that aryl substituents often yield the highest affinity by mimicking Phenylalanine or Tryptophan side chains.

Validated Experimental Protocol: Determination of

To ensure reproducibility and trust, the following protocol describes a standard Radioligand Competition Binding Assay . This method is the gold standard for determining

Materials
  • Receptor Source: HEK-293 cells stably expressing hMC4R or hOXTR.

  • Radioligand: [

    
    I]-NDP-
    
    
    -MSH (for MC4R) or [
    
    
    H]-Oxytocin.
  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    , 0.2% BSA, pH 7.4.
  • Test Compound: 3-substituted piperazinone derivative (dissolved in DMSO).

Workflow Diagram

Binding_AssayPrep1. Membrane Prep(Homogenization)Incubate2. Incubation(Membrane + Radioligand + Inhibitor)Prep->Incubate 5-10 µg proteinFilter3. Filtration(GF/B Filters)Incubate->Filter Equilibrium (60-90 min)Count4. Scintillation Counting(CPM Measurement)Filter->Count Wash unbound ligandCalc5. Data Analysis(Non-linear Regression)Count->Calc IC50 Determination

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Step-by-Step Procedure
  • Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 20,000 x g for 20 mins to isolate membranes. Resuspend in Assay Buffer.

  • Incubation:

    • In a 96-well plate, add 50

      
      L of membrane suspension.
      
    • Add 25

      
      L of Radioligand (at 
      
      
      concentration, typically ~0.5 nM).
    • Add 25

      
      L of Test Compound (concentration range: 
      
      
      M to
      
      
      M).
    • Incubate at 25°C for 90 minutes to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) using a beta-counter.

  • Calculation:

    • Plot % Specific Binding vs. Log[Concentration].

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is the dissociation constant of the radioligand.

References

  • Sebhat, I. K., et al. (2002). "Design and Pharmacology of N-[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl]-1-(4-chlorobenzyl)-2,3-dihydro-1H-isoindol-5-amine (L-372,662): A Potent, Orally Bioactive Non-Peptide Oxytocin Antagonist." Journal of Medicinal Chemistry.

  • Ye, Z., et al. (2005). "Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents." Bioorganic & Medicinal Chemistry Letters.

  • Dinsmore, C. J., et al. (2002). "Efficient Synthesis of 3-Substituted Piperazin-2-ones: Application to the Synthesis of a Potent Inhibitor of Protein Farnesyltransferase." Organic Letters.

  • Bedürftig, S., & Wünsch, B. (2006).[2] "Synthesis and receptor binding studies of 3-substituted piperazine derivatives." European Journal of Medicinal Chemistry.

  • Kowalski, T. J., et al. (2006). "Effects of a novel, potent, and selective nonpeptide melanocortin-4 receptor agonist on food intake, body weight, and energy expenditure in rats." Journal of Pharmacology and Experimental Therapeutics.

Structure-Activity Relationship (SAR) Guide: Piperazin-2-one vs. Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional transition from piperazine (a saturated, flexible diamine) to piperazin-2-one (a cyclic lactam). In medicinal chemistry, this scaffold hop is a strategic maneuver used to modulate basicity, restrict conformational flexibility, and introduce peptide-mimetic properties without significantly altering the overall molecular weight.

While piperazine is a classic "privileged structure" found in antihistamines and antipsychotics, piperazin-2-one offers a distinct profile: it acts as a constrained turn mimic, lowers the pKa of the secondary amine, and alters the metabolic soft spots of the molecule. This guide details the physicochemical shifts, conformational landscapes, and synthetic protocols necessary for leveraging this scaffold in drug discovery.

Physicochemical Profiling

The introduction of a carbonyl group at the C2 position fundamentally alters the electronic landscape of the ring. The most immediate impact is the neutralization of the N1 nitrogen and the inductive reduction of the N4 basicity.

Comparative Properties Table
PropertyPiperazinePiperazin-2-one (2-Oxopiperazine)Impact on Drug Design
Structure Cyclic diamine (Secondary/Secondary)Cyclic amide (Lactam/Secondary amine)H-Bonding: Lactam adds an H-bond acceptor (C=O) and modifies donor profile.
Basicity (pKa) pKa₁ ≈ 5.35 (N1)pKa₂ ≈ 9.73 (N4)N1: Non-basic (Amide, pKa > 15)N4: ~6.0–8.0 (Predicted)*Permeability: Reduced ionization at physiological pH improves passive diffusion.
LogP (Lipophilicity) -1.17 (Highly hydrophilic)-1.0 to -0.5 (Slightly less hydrophilic)Solubility: Amide functionality maintains water solubility while reducing charge.
Topological Polar Surface Area (TPSA) ~24 Ų~49 ŲTarget Binding: Increased polar surface area due to carbonyl oxygen.
Electronic Character Electron-rich, nucleophilic at both NN1 is electrophilic (at carbonyl C); N4 is nucleophilic but attenuated.Reactivity: N1 requires deprotonation for alkylation; N4 reacts as a standard secondary amine.

*Note: The pKa of N4 in piperazin-2-one is lower than piperazine due to the electron-withdrawing inductive effect (-I) of the β-carbonyl group.

Structural & Conformational Analysis

The SAR implications of switching scaffolds are largely driven by geometry. Piperazine exists predominantly in a Chair conformation to minimize steric strain. Piperazin-2-one, however, is constrained by the amide bond (N1-C2-O), which forces these atoms and the alpha-carbons into a planar arrangement. This forces the ring into a Half-Chair or Sofa conformation.

Conformational Locking Mechanism
  • Piperazine: Flexible. Rapid ring flipping between chair conformers.

  • Piperazin-2-one: Semi-rigid. The amide bond (

    
     hybridization at N1) restricts rotation. This makes it an excellent 
    
    
    
    -turn mimic
    in peptidomimetics, positioning substituents at N4 and C3 in defined vectors.

G cluster_0 Conformational Freedom cluster_1 Conformational Constraint P_Chair Piperazine (Chair Conformation) P_Boat Transition State (Twist-Boat) P_Chair->P_Boat Ring Flip (Low Barrier) PO_Sofa Piperazin-2-one (Half-Chair / Sofa) P_Chair->PO_Sofa Scaffold Hop: Restricts Flexibility Mimics Peptide Turn PO_Amide Amide Planarity (N1-C2=O Constraint) PO_Amide->PO_Sofa Forces Geometry

Figure 1: Conformational restriction upon introducing the carbonyl group. The amide bond forces planarity, reducing the entropy penalty upon binding to protein targets.

Pharmacokinetic Implications (ADME)

Metabolic Stability[1]
  • Piperazine Liability: The secondary amines in piperazine are highly susceptible to N-oxidation and N-dealkylation by CYP450 enzymes.

  • Piperazin-2-one Advantage:

    • N1 Blockade: The N1 position is "pre-oxidized" (carbonyl), rendering it immune to metabolic N-oxidation.

    • Peptidase Susceptibility: While stable to oxidases, the lactam ring can theoretically be opened by amidases, though 6-membered lactams are generally stable in plasma compared to smaller rings.

    • Case Evidence: In the degradation studies of gliptins (e.g., Teneligliptin), piperazinone derivatives often appear as stable downstream metabolites, indicating the ring's robustness against further oxidative degradation [1].

Permeability & Efflux

The reduction in basicity at N4 is the critical factor here. Highly basic amines (pKa > 9) are often protonated at physiological pH, limiting passive membrane permeability and serving as substrates for P-glycoprotein (P-gp) efflux pumps.

  • Optimization Strategy: Switching to piperazin-2-one lowers the pKa to the 6–8 range, increasing the fraction of neutral species at pH 7.4 and potentially improving CNS penetration or oral bioavailability.

Case Study: AZD5153 (Bivalent BRD4 Inhibitor)

Context: The development of bivalent inhibitors for Bromodomain-containing protein 4 (BRD4).[1][2][3] The Challenge: Linking two binding motifs with a scaffold that provides the correct geometry and solubility without introducing excessive flexibility (which reduces binding affinity due to entropy loss). The Solution: Researchers utilized a (3R)-methyl-piperazin-2-one scaffold.[4]

  • Role of Piperazin-2-one: It serves as a central linker. The lactam structure provides a rigidifying element that orients the two "warheads" (triazolopyridazines) to simultaneously engage two bromodomains.

  • Outcome: AZD5153 demonstrated high potency (IC50 = 5 nM) and oral bioavailability, validating the piperazin-2-one scaffold as a robust, drug-like linker that balances solubility with conformational restraint [2].

Experimental Protocols

Protocol A: Synthesis of Piperazin-2-one (General Method)

This protocol describes the cyclization of ethylenediamine with chloroacetic acid derivatives. This is a robust method for generating the core scaffold.

Reagents: Ethylenediamine (excess), Ethyl chloroacetate, Ethanol, Sodium Ethoxide.

  • Alkylation:

    • Dissolve ethylenediamine (10 equiv.) in absolute ethanol at 0°C.

    • Add ethyl chloroacetate (1 equiv.) dropwise over 1 hour to prevent bis-alkylation.

    • Stir at room temperature for 12 hours.

  • Cyclization:

    • Add Sodium Ethoxide (1.2 equiv.) to the reaction mixture.

    • Heat to reflux for 4–6 hours. The basic conditions promote the intramolecular attack of the secondary amine on the ester carbonyl.

  • Purification:

    • Concentrate in vacuo.

    • Resuspend in hot isopropanol and filter to remove NaCl salts.

    • Recrystallize from Ethanol/Ether to yield piperazin-2-one as a white solid.

Protocol B: N4-Functionalization (Reductive Amination)

Due to the non-basic nature of N1, N4 can be selectively functionalized without protecting N1.

  • Setup: Dissolve piperazin-2-one (1 equiv.) and the target aldehyde (1.1 equiv.) in DCE (Dichloroethane).

  • Imine Formation: Add catalytic Acetic Acid (1-2 drops) and stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv.) in one portion.

  • Workup: Quench with saturated NaHCO₃ after 4 hours. Extract with DCM. The product is the N4-alkylated piperazin-2-one.

References

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of AZD5153. Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Source: Journal of Chemical & Engineering Data (via University of Regina) URL:[Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Source: ACS Omega / NIH URL:[Link]

Sources

ADME property comparison of oxanyl-piperazinones vs standard drugs

[1][2]

Executive Summary: The "Oxanyl" Advantage

In modern medicinal chemistry, the Oxanyl-Piperazinone scaffold represents a strategic "bioisosteric shift" designed to solve two persistent failures in drug discovery: poor aqueous solubility and hERG-mediated cardiotoxicity .[1][2]

By replacing a lipophilic cyclohexyl or basic N-methyl group with an oxanyl (tetrahydropyran-4-yl) moiety, and oxidizing the piperazine ring to a piperazinone (lactam) , researchers achieve a specific ADME profile:

  • Lower LogP (1.5–2.5 units): The ether oxygen reduces lipophilicity without sacrificing steric bulk.[1][2]

  • Reduced Basicity (pKa shift): The lactam carbonyl lowers the pKa of the distal nitrogen, reducing lysosomal trapping and hERG binding.

  • Metabolic Hardening: The piperazinone core eliminates the N-oxidation liability common in standard piperazines.[1][2]

Comparative ADME Analysis

The following data contrasts a representative Oxanyl-Piperazinone lead against standard "privileged structures" found in drugs like Buspirone (Piperazine) or Donepezil (Piperidine).

Table 1: Physicochemical & In Vitro ADME Profile
PropertyOxanyl-Piperazinone (Target Scaffold)Standard N-Aryl Piperazine (Comparator A)Benzyl-Piperidine (Comparator B)[1][2]ADME Impact
LogD (pH 7.4) 0.5 – 1.8 2.5 – 4.03.0 – 5.0Solubility: Oxanyl derivatives show 10–50x higher thermodynamic solubility.[1][2]
pKa (Basic N) 6.5 – 7.5 8.5 – 9.59.0 – 10.5Permeability/Safety: Lower pKa reduces phospholipidosis risk and hERG affinity.[1][2]
tPSA (Ų) 60 – 80 20 – 4020 – 30Absorption: Higher polarity may slightly reduce passive diffusion but improves efflux ratio.[1][2]
Metabolic Stability High (T½ > 60 min)Moderate (N-oxidation risk)Low (CYP2D6/3A4 hotspot)Clearance: Piperazinone ring blocks N-dealkylation and N-oxide formation.[1][2]
hERG IC₅₀ > 30 µM (Safe) 1 – 10 µM (Risk)< 1 µM (High Risk)Cardiotoxicity: The "Oxanyl" oxygen disrupts the hydrophobic pharmacophore required for hERG block.[1][2]
Deep Dive: Mechanism of Action
  • Solubility (The Ether Effect): The oxanyl ring's oxygen atom acts as a hydrogen bond acceptor (HBA), engaging with water molecules. Unlike a cyclohexyl group (which is purely hydrophobic), the oxanyl group lowers the energy penalty for desolvation, directly boosting thermodynamic solubility.

  • Metabolic "Soft Spots": Standard piperazines are rapidly metabolized via N-oxidation or N-dealkylation.[1][2] The piperazinone structure effectively "caps" one nitrogen as an amide, making it metabolically inert. The primary metabolic route shifts to the oxanyl ring, which is slow to oxidize, resulting in prolonged half-life (

    
    ).
    

Visualizing the Scaffold Evolution

The diagram below illustrates the structural logic: how modifying a standard Piperidine to an Oxanyl-Piperazinone optimizes the ADME profile.

ADME_Evolutioncluster_mechanismMechanism of ImprovementPiperidineStandard Piperidine(High LogP, High hERG Risk)PiperazineStandard Piperazine(Improved Solubility,Metabolic Liability: N-Oxide)Piperidine->Piperazine Add Nitrogen(+Polarity)OxanylPipOxanyl-Piperazinone(Optimized ADME:Low LogP, High Stability)Piperazine->OxanylPip 1. Oxidize to Lactam (Block Metabolism)2. Add Oxanyl Ring (Reduce Lipophilicity)Mechanisms1. Lactam Carbonyl: Lowers pKa (Safety)2. Ether Oxygen: H-Bond Acceptor (Solubility)OxanylPip->Mechanisms

Caption: Structural evolution from high-risk lipophilic scaffolds to the optimized Oxanyl-Piperazinone, highlighting key chemical modifications.

Experimental Protocols for Validation

To objectively compare these scaffolds, the following protocols are the industry standard. These methods are designed to be self-validating using internal controls (e.g., Verapamil for stability, Propranolol for permeability).[2]

Protocol A: Kinetic Solubility (Nephelometry)

Validates the "Oxanyl" solubility advantage.[1]

  • Preparation: Prepare 10 mM stock solutions of the Oxanyl-Piperazinone and Reference (e.g., Phenylpiperazine) in DMSO.

  • Dilution: Aliquot into a 96-well plate. Perform serial dilutions into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 3, 10, 30, 100, and 300 µM. Final DMSO concentration must be <1%.[1][2]

  • Incubation: Shake plates at 500 rpm for 2 hours at room temperature to reach pseudo-equilibrium.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The "solubility limit" is defined as the concentration where precipitation (scattering) exceeds the background by 3-fold.[1][2]

    • Expected Result: Oxanyl-derivatives typically remain soluble >100 µM; Phenylpiperazines often precipitate <30 µM.[1][2]

Protocol B: Microsomal Metabolic Stability

Validates the "Piperazinone" metabolic hardening.

  • Reaction Mix:

    • Test Compound: 1 µM (final).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[1][2]

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1][2]
      
    • Validation: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as controls.[1][2]

Metabolic Pathway Visualization[2]

Understanding where the molecule breaks down is critical.[1][2] The diagram below contrasts the metabolic fate of a standard piperazine versus the oxanyl-piperazinone.

MetabolismStdPipStandard PiperazineNOxideN-Oxide (Toxic/Reactive)StdPip->NOxide CYP450 (Fast)N-OxidationOxPipOxanyl-PiperazinoneOxPip->NOxide Blocked by LactamRingOpenRing Opening (Inactive)OxPip->RingOpen Minor Pathway(Slow)StableUnchanged Drug(High Exposure)OxPip->Stable Metabolic StabilityCaptionFigure 2: The piperazinone scaffold blocks the rapid N-oxidation pathwayseen in standard piperazines, shunting the drug toward higher stability.

Caption: Comparative metabolic fates showing the "blocking" effect of the piperazinone scaffold.

References

  • Tetrahydropyran-4-yl Scaffold Utility

    • Title: "1-(Tetrahydropyran-4-yl)piperazine as a key intermediate in CNS drug discovery."[1][2][3]

    • Source: PubChem / ChemicalBook Data.[1][2]

    • URL:[Link][1][2]

  • Piperazinone vs.

    • Title: "Metabolism of a serotonin-4 receptor partial agonist: Identification of active metabolites.
    • Source: Drug Metabolism and Disposition (DMD), NIH PubMed.
    • URL:[Link]

  • hERG and Lipophilicity Strategies

    • Title: "Strategies to Reduce hERG Blockade: Impact of Lipophilicity and Basicity."
    • Source: Journal of Medicinal Chemistry.[1][2]

    • URL:[Link][1][2]

  • Standard Drug Comparator (Apixaban/Piperazinone)

    • Title: "Discovery of Apixaban: A Piperazinone-Based Factor Xa Inhibitor."[1][2]

    • Source: ACS Medicinal Chemistry Letters.[1][2]

    • URL:[Link][1][2]

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